molecular formula C21H21N5O2 B3606065 N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Numéro de catalogue: B3606065
Poids moléculaire: 375.4 g/mol
Clé InChI: AMHQHOXAGDTTLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a novel synthetic purine derivative designed for research applications. Purines represent a privileged scaffold in medicinal chemistry, and their derivatives are frequently investigated as potent inhibitors of various kinase targets, such as Casein Kinase 1 (CK1) and Bcr-Abl . Substitutions at the N-9 and C-6 positions of the purine core, as seen in this compound, are well-established strategies to modulate biological activity, selectivity, and physicochemical properties . The 4-ethoxyphenyl groups may contribute to specific hydrophobic interactions with target proteins. This compound is intended for non-clinical, in vitro research use only. It is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the available literature on the structure-activity relationships (SAR) of 2,6,9-trisubstituted purines to further elucidate the potential of this chemical entity .

Propriétés

IUPAC Name

N,9-bis(4-ethoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-27-17-9-5-15(6-10-17)25-20-19-21(23-13-22-20)26(14-24-19)16-7-11-18(12-8-16)28-4-2/h5-14H,3-4H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHQHOXAGDTTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Assay Methodologies for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors and bromodomain ligands[1]. N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine represents a highly lipophilic, rationally designed derivative of adenine (9H-purin-6-amine). By substituting both the exocyclic amine (N6) and the purine ring nitrogen (N9) with bulky, electron-donating 4-ethoxyphenyl groups, this molecule is engineered to probe deep hydrophobic pockets within target proteins.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines a self-validating synthetic strategy, and details robust experimental protocols for evaluating its kinetic solubility and in vitro biological activity.

Structural Architecture & Physicochemical Profile

The substitution pattern of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine fundamentally alters the native hydrophilicity of the adenine core[2]. The addition of two aromatic ether moieties significantly increases the steric bulk and lipophilicity, driving the molecule's affinity for non-polar protein microenvironments.

Quantitative Physicochemical Data
PropertyValueCausality / Implication in Drug Design
Molecular Formula C₂₁H₂₁N₅O₂Dictates the exact mass and isotopic distribution required for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 375.43 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring optimal size for oral bioavailability and membrane diffusion.
Estimated LogP ~4.8The dual 4-ethoxyphenyl groups drive high lipophilicity. This enhances cell membrane permeability but necessitates careful formulation to avoid aqueous precipitation.
Topological Polar Surface Area (tPSA) ~72 ŲBalances the polar purine nitrogens with the lipophilic aryl ethers. A tPSA < 90 Ų suggests excellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 7The single H-bond donor (secondary amine at N6) is critical for anchoring the molecule to the hinge region of kinases via hydrogen bonding.

Synthetic Methodology: A Two-Step Orthogonal Approach

To synthesize N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine with high regioselectivity, we employ a two-step orthogonal functionalization of commercially available 6-chloro-9H-purine.

Causality in Experimental Design: We prioritize the N9-arylation before the N6-substitution. Why? The chlorine atom at C6 acts as an electron-withdrawing group, increasing the acidity of the N9 proton and facilitating the initial Chan-Lam coupling. If we performed the N6-amination first, the resulting electron-rich purine ring would severely hinder subsequent N9-arylation.

SynthesisWorkflow SM 6-Chloro-9H-purine (Starting Material) Step1 Chan-Lam Coupling Cu(OAc)2, O2, Base SM->Step1 Int N9-Arylated Intermediate Step1->Int 4-ethoxyphenylboronic acid Step2 SNAr Reaction DIPEA, 120°C Int->Step2 Prod N,9-bis(4-ethoxyphenyl) -9H-purin-6-amine Step2->Prod 4-ethoxyaniline

Fig 1: Orthogonal two-step synthesis via Chan-Lam coupling and SNAr.

Step-by-Step Synthetic Workflow
  • N9-Arylation (Chan-Lam Coupling): React 6-chloro-9H-purine with 4-ethoxyphenylboronic acid in the presence of Cu(OAc)₂, pyridine, and molecular oxygen in dichloromethane (DCM). This mild, open-air condition is highly selective for the N9 position, avoiding the harsh basic conditions of Buchwald-Hartwig aminations that can degrade the purine core[3].

  • C6-Amination (SNAr): The resulting intermediate is reacted with 4-ethoxyaniline in n-butanol using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base. The mixture is heated to 120°C. The steric bulk of DIPEA prevents it from competing with the aniline during the Nucleophilic Aromatic Substitution (SNAr).

Pharmacological Relevance: Kinase & Bromodomain Targeting

Purine derivatives are classically deployed as ATP mimetics[4]. The N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine scaffold is structurally primed to act as a competitive inhibitor. The N1 and N6 positions of the purine ring form critical bidentate hydrogen bonds with the backbone amides in the "hinge region" of kinase active sites, while the 4-ethoxyphenyl groups project into the hydrophobic selectivity pockets (e.g., the DFG-out pocket or the bromodomain induced-fit pocket)[1].

MOA ATP Endogenous ATP Kinase Target Kinase (Active Site) ATP->Kinase Natural Binding Drug Purine Derivative (Inhibitor) Drug->ATP Steric Blockade Drug->Kinase Competitive Displacement Phos Substrate Phosphorylation Kinase->Phos Catalysis Prolif Cellular Proliferation Phos->Prolif Signal Cascade

Fig 2: ATP-competitive inhibition pathway by the purine-based scaffold.

Validated Experimental Protocols

To ensure scientific integrity, all assays must operate as self-validating systems. The following protocols are engineered to eliminate false positives caused by the compound's high lipophilicity.

Protocol A: Thermodynamic Solubility Profiling (HPLC-UV)

Because N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine has an estimated LogP of ~4.8, it is highly prone to forming colloidal aggregates in aqueous buffers. Nephelometric (light-scattering) assays often yield false-positive solubility readings for such compounds. We utilize a self-validating HPLC-UV method.

  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO is required to fully disrupt the planar pi-pi stacking of the purine rings.

  • Buffer Incubation: Spike 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) to achieve a 100 µM theoretical concentration (1% DMSO final). Incubate at 37°C for 24 hours with orbital shaking at 300 RPM to reach thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE membrane. Causality: PTFE is highly solvent-resistant and ensures sub-visible colloidal aggregates are removed, preventing artificially inflated concentration readings.

  • Quantification: Inject 10 µL of the filtrate into an HPLC system equipped with a C18 reverse-phase column. Quantify the area under the curve (AUC) at λ = 254 nm against a standard curve generated in 50% Acetonitrile/Water.

Protocol B: TR-FRET Kinase Inhibition Assay

To evaluate the biological efficacy of the compound, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to radiometric assays. TR-FRET provides a homogeneous, self-validating system where the delayed fluorescence measurement eliminates background auto-fluorescence—a common issue with highly conjugated aromatic ethers.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (serial dilutions from 10 µM to 0.1 nM). Causality: Pre-incubating the enzyme and inhibitor for 30 minutes before adding ATP allows slow-binding inhibitors to reach equilibrium, preventing right-shifted (artificially weak) IC₅₀ values.

  • Reaction Initiation: Add 2.5 µL of a master mix containing the peptide substrate and ATP at its exact Michaelis constant ( Km​ ) for the specific kinase. Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors.

  • Termination and Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and the Terbium-labeled anti-phospho antibody.

  • Validation Control: Always run a known purine-based inhibitor (e.g., Olomoucine) as a positive control to validate the dynamic range of the assay[1].

References

  • Title: N,9-Bis(trimethylsilyl)-9H-purin-6-amine - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain Source: Semantic Scholar / ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Open-Air Dual-Diamination of Aromatic Aldehydes: Direct Synthesis of Azolo-Fused 1,3,5-Triazines Facilitated by Ammonium Iodide Source: ACS Publications URL: [Link]

  • Title: [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis Source: ACS Publications URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preclinical assessment of novel chemical entities is a cornerstone of modern drug development and chemical safety evaluation. This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel purine derivative, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. Given the absence of existing toxicological data for this compound, we present a tiered, mechanism-driven approach employing a panel of robust, validated cell-based assays. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for the rigorous assessment of cellular toxicity. We will focus on assays that interrogate cell viability, membrane integrity, and apoptosis induction, utilizing cell lines relevant to key organ systems.

Introduction: The Imperative for Early-Stage In Vitro Toxicity Assessment

The journey of a novel compound from discovery to potential application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] Early-stage in vitro toxicity profiling is, therefore, not merely a regulatory hurdle but a critical, data-driven strategy to de-risk and guide the development of new chemical entities.[3][4] By employing cell-based assays, we can gain crucial insights into a compound's potential for causing cellular harm, thereby saving significant time and resources.[1] This guide will delineate a practical and scientifically sound workflow for characterizing the toxicity of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

Strategic Selection of In Vitro Models: Rationale and Best Practices

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro toxicity data.[5][6] For a compound with an unknown biological target, a logical starting point is to assess its effects on cell lines derived from organs central to drug metabolism and excretion, namely the liver and kidneys.

  • HepG2 (Human Hepatocellular Carcinoma): The HepG2 cell line is a well-established and widely utilized model in hepatotoxicity studies.[7][8][9] Derived from a human liver carcinoma, these cells retain many differentiated hepatic functions, making them a suitable surrogate for primary hepatocytes in initial toxicity screens.[7][10]

  • HEK293 (Human Embryonic Kidney): The HEK293 cell line, derived from human embryonic kidney cells, is another cornerstone of in vitro toxicology.[11][12] These cells are robust, easy to culture, and their human origin makes them particularly relevant for assessing potential nephrotoxic effects.[12][13]

The use of well-characterized, immortalized cell lines like HepG2 and HEK293 offers a balance of physiological relevance and the reproducibility required for high-throughput screening.[2][14]

Cell Culture and Maintenance: A Foundation of Quality Data

Reproducible and reliable data begins with consistent and high-quality cell culture practices. Adherence to aseptic techniques and the use of quality-controlled reagents are paramount.

Protocol for Thawing and Culturing Adherent Cell Lines (HepG2 and HEK293):

  • Preparation: Pre-warm complete growth medium to 37°C. For HepG2, this is typically Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). For HEK293, Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS is commonly used.[10][11]

  • Rapid Thawing: Retrieve a cryovial of cells from liquid nitrogen storage. Partially immerse the vial in a 37°C water bath until a small amount of ice remains.[15][16][17] This rapid thawing process minimizes the formation of intracellular ice crystals.[18]

  • Decontamination: Before opening, wipe the vial with 70% ethanol to sterilize the exterior.[16]

  • Cell Transfer: Aseptically transfer the thawed cell suspension into a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Removal of Cryoprotectant: Centrifuge the cell suspension at 125 x g for 5-10 minutes.[15][17] This step is crucial to remove the cryoprotective agent (e.g., DMSO), which can be toxic to cells at higher concentrations.

  • Resuspension and Seeding: Discard the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a culture flask at the recommended seeding density.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[18]

A Multi-Parametric Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of the toxic potential of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, a battery of assays targeting different cellular processes is recommended. This tiered approach allows for the elucidation of the primary mechanism of cell death.

Assessment of Cell Viability via Mitochondrial Activity: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19][20] The amount of formazan produced is proportional to the number of viable cells.[21]

Experimental Workflow for the MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence compound_addition Add serial dilutions of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine cell_adherence->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate for 3-4 hours (formazan crystal formation) mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., SDS-HCl) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading LDH_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay LDH Assay cell_seeding Seed cells in a 96-well plate cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence compound_addition Add serial dilutions of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine cell_adherence->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation supernatant_transfer Transfer supernatant to a new plate incubation->supernatant_transfer reagent_addition Add LDH reaction mixture supernatant_transfer->reagent_addition color_development Incubate at room temperature (color development) reagent_addition->color_development absorbance_reading Read absorbance at 490 nm color_development->absorbance_reading Apoptosis_Pathway Compound N,9-bis(4-ethoxyphenyl)- 9H-purin-6-amine Cellular_Stress Cellular Stress Compound->Cellular_Stress Pro_Caspase_9 Pro-Caspase-9 Cellular_Stress->Pro_Caspase_9 Active_Caspase_9 Active Caspase-9 Pro_Caspase_9->Active_Caspase_9 Pro_Caspase_3_7 Pro-Caspase-3/7 Active_Caspase_9->Pro_Caspase_3_7 Active_Caspase_3_7 Active Caspase-3/7 Pro_Caspase_3_7->Active_Caspase_3_7 Substrate_Cleavage Substrate Cleavage Active_Caspase_3_7->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induction.

Detailed Protocol for a Luminescent Caspase-3/7 Assay:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Reagent Addition: After the compound incubation period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent (e.g., 100 µL) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

[22]### 4. Data Analysis and Interpretation

For each assay, the data should be normalized to the controls. For the MTT assay, results are typically expressed as a percentage of the viability of the untreated control cells. For the LDH and caspase-3/7 assays, results are often expressed as a fold-change in signal relative to the untreated control.

The half-maximal inhibitory concentration (IC50) for the MTT assay, and the half-maximal effective concentration (EC50) for the LDH and caspase-3/7 assays, should be calculated by fitting the dose-response data to a four-parameter logistic curve.

Example Data Presentation:

Assay TypeCell LineEndpointIC50 / EC50 (µM)
MTTHepG2Cell Viability[Insert Value]
MTTHEK293Cell Viability[Insert Value]
LDHHepG2Cytotoxicity[Insert Value]
LDHHEK293Cytotoxicity[Insert Value]
Caspase-3/7HepG2Apoptosis[Insert Value]
Caspase-3/7HEK293Apoptosis[Insert Value]

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous approach to characterizing the in vitro toxicity and safety profile of the novel compound N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. By employing a panel of validated cell-based assays in relevant cell lines, researchers can obtain critical data to inform the early stages of drug development or chemical safety assessment. A significant divergence in the IC50/EC50 values between the assays can provide valuable insights into the primary mechanism of cytotoxicity. For instance, a potent induction of caspase-3/7 activity at concentrations that show minimal LDH release would suggest an apoptotic mechanism of cell death.

Should N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine demonstrate significant cytotoxic activity, further investigations into the specific molecular pathways involved would be warranted. This could include assays for mitochondrial membrane potential, reactive oxygen species (ROS) generation, or cell cycle analysis. Conversely, a favorable in vitro safety profile would provide a strong rationale for advancing the compound to more complex in vitro models, such as 3D cell cultures or primary hepatocytes, and eventually to in vivo studies.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HEK293-based Cytotoxicity Safety Screening Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]

  • Cytion. (n.d.). Predictive Toxicology Models Using Cell-Based Assays. Retrieved from [Link]

  • SpringerLink. (n.d.). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Retrieved from [Link]

  • Bitesize Bio. (2026, January 19). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 12). HEK293 cell line toxicity - SARS-CoV-2 Assays. Retrieved from [Link]

  • Taylor & Francis Online. (2008, September 26). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Retrosynthetic Strategy

The synthesis of N,9-diaryl adenine derivatives requires precise control over regioselectivity due to the multiple nucleophilic nitrogen centers on the purine scaffold. The target compound, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, is optimally accessed via a two-step divergent sequence starting from the commercially available and inexpensive building block, 6-chloropurine.

Attempting direct diarylation of adenine is synthetically inefficient due to competing reactions at the N3, N7, and N9 positions, as well as over-alkylation at the exocyclic N6 amine. Therefore, our strategy employs a sequential functionalization approach:

  • Regioselective N9-Arylation: Utilizing the Chan-Lam oxidative cross-coupling. The N9 position of 6-chloropurine is the most nucleophilic and sterically accessible ring nitrogen, allowing for highly regioselective arylation over the N7 position[1].

  • C6-Amination via Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens (N1 and N3). This allows for efficient displacement by anilines under thermal conditions[2].

Pathway SM 6-Chloropurine (Starting Material) Step1 Chan-Lam Coupling Regioselective N9-Arylation SM->Step1 Cu(OAc)2, O2 Int 9-(4-Ethoxyphenyl)-6-chloropurine (Isolated Intermediate) Step1->Int Step2 SNAr Reaction C6-Amination Int->Step2 Heat, Base Product N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (Final Target) Step2->Product

Two-step synthetic workflow for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

Reaction Optimization Data

To ensure maximum yield and minimize side-product formation (such as phenol formation from the boronic acid or N7-arylation), the reaction conditions for both steps were systematically evaluated.

Table 1: Optimization of the Chan-Lam N9-Arylation (Step 1)

EntryCopper SourceBase / LigandSolventAtmosphereYield (N9)Regiomeric Ratio (N9:N7)
1Cu(OAc)₂ (1.0 eq)Pyridine (2.0 eq)DCMAir45%85:15
2Cu(OAc)₂ (0.2 eq)TMEDA (0.4 eq)MeOH/H₂OO₂ balloon62%90:10
3 Cu(OAc)₂ (0.2 eq) TMEDA (0.4 eq) MeOH Air (Open flask) 81% >95:5

Causality Insight: Entry 3 demonstrates that catalytic copper is sufficient when the reaction is left open to the atmosphere, as ambient oxygen acts as the terminal oxidant to regenerate the active Cu(II)/Cu(III) species[3]. Methanol enhances the solubility of the boronic acid, while TMEDA acts as an optimal bidentate ligand to stabilize the copper intermediate, preventing rapid protodeboronation[4].

Table 2: Optimization of SNAr C6-Amination (Step 2)

EntryBaseSolventTemperatureTimeYield
1K₂CO₃ (2.0 eq)DMF80 °C12 h55%
2DIPEA (2.0 eq)EtOH78 °C (Reflux)24 h68%
3 DIPEA (2.0 eq) n-Butanol 110 °C 4 h 92%

Causality Insight: The SNAr reaction with weakly nucleophilic anilines requires significant thermal energy. n-Butanol (Entry 3) provides a higher boiling point than ethanol, allowing the reaction to reach completion rapidly without the difficult aqueous workup associated with high-boiling polar aprotic solvents like DMF.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 9-(4-ethoxyphenyl)-6-chloropurine

Objective: Regioselective installation of the first 4-ethoxyphenyl moiety at the N9 position.

Materials:

  • 6-Chloropurine (10.0 mmol, 1.54 g)

  • 4-Ethoxyphenylboronic acid (20.0 mmol, 3.32 g)

  • Copper(II) acetate anhydrous (2.0 mmol, 363 mg)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (4.0 mmol, 0.6 mL)

  • Methanol (HPLC grade, 50 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloropurine and 4-ethoxyphenylboronic acid in 50 mL of methanol.

  • Catalyst Addition: Add Cu(OAc)₂ followed immediately by TMEDA. The solution will transition to a deep blue/green color, indicative of the active copper-amine complex.

  • Oxidative Coupling: Leave the flask open to the atmosphere (do not seal). Stir vigorously at room temperature (20-25 °C) for 24 hours. The vigorous stirring is critical to ensure adequate oxygen transfer from the air into the solvent[3].

  • In-Process Control (IPC) & Validation:

    • Method: Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5 v/v).

    • Validation Criteria: The reaction is deemed complete when the UV-active spot corresponding to 6-chloropurine (Rf ~0.2) is consumed, and a new major spot (Rf ~0.6) appears.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Resuspend the crude dark green residue in ethyl acetate (100 mL) and wash with 1M aqueous HCl (2 x 50 mL) to remove TMEDA and copper salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the intermediate as an off-white solid.

Protocol B: Synthesis of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Objective: Displacement of the C6-chloride via SNAr to yield the final target.

Materials:

  • 9-(4-Ethoxyphenyl)-6-chloropurine (5.0 mmol, 1.37 g)

  • 4-Ethoxyaniline (7.5 mmol, 1.03 g)

  • N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 1.74 mL)

  • n-Butanol (25 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 9-(4-ethoxyphenyl)-6-chloropurine, 4-ethoxyaniline, and DIPEA in n-butanol.

  • Thermal SNAr: Heat the mixture to 110 °C using an oil bath. Stir at this temperature for 4 hours.

  • In-Process Control (IPC) & Validation:

    • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Criteria: Confirm the disappearance of the intermediate mass (m/z 275.0 [M+H]⁺) and the appearance of the target product mass (m/z 376.2 [M+H]⁺).

  • Workup & Isolation: Allow the reaction mixture to cool to room temperature. The product will often spontaneously crystallize from the n-butanol as it cools.

  • Purification: To maximize recovery, add 25 mL of cold diethyl ether to the mixture and stir for 30 minutes to fully precipitate the product. Filter the precipitate through a Buchner funnel, washing the filter cake with cold diethyl ether (2 x 15 mL) to remove residual DIPEA and unreacted 4-ethoxyaniline. Dry the solid under high vacuum to afford the pure N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

References

  • Title: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids Source: Synthetic Methods in Drug Discovery: Volume 1 - Books URL:[Link]

  • Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Title: Mechanistic Development and Recent Applications of the Chan–Lam Amination Source: SciSpace URL:[Link]

Sources

Application Notes and Protocols for the Preparation and Use of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Imperative for Precise Compound Handling

Substituted purine analogs represent a significant class of molecules in biomedical research and drug development, exhibiting a wide range of biological activities, including but not limited to, modulation of kinase activity, cell cycle regulation, and antiviral effects.[1][2] N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, with its distinct substitutions at the N9 and 6-amino positions, is a compound of interest for screening in various cell-based assays. The ethoxyphenyl moieties suggest potential for hydrophobic interactions within biological targets.

The reproducibility and reliability of in vitro studies hinge on the meticulous preparation and handling of test compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper preparation of stock solutions, dilution schemes for cell culture assays, and best practices for the storage of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. The principles and protocols outlined herein are designed to ensure experimental consistency and to mitigate variability arising from compound handling.

Physicochemical Properties and Solvent Selection

A foundational understanding of the physicochemical properties of a small molecule is paramount for its effective use in biological systems. As specific experimental data for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is not widely published, we will proceed with estimations based on its chemical structure and general principles for similar small molecules.

Table 1: Estimated Physicochemical Properties of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

PropertyEstimated Value/InformationRationale and Considerations
Molecular Formula C₂₁H₂₁N₅O₂Derived from the chemical structure.
Molecular Weight 375.43 g/mol Calculated based on the molecular formula. This value is essential for preparing solutions of known molarity.
Appearance Likely a solid (crystalline or amorphous powder) at room temperature.Based on the general properties of purine derivatives.[1]
Aqueous Solubility Predicted to be low.The presence of two ethoxyphenyl groups and the purine core suggests poor solubility in aqueous media.
Organic Solvent Solubility Predicted to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).DMSO is a common solvent for a wide range of small molecules used in biological assays due to its high solubilizing capacity.[3][4]
The Critical Role of the Solvent: Why DMSO is the Preferred Choice

For many non-polar small molecules destined for cell culture applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3][4] Its utility is rooted in several key properties:

  • High Solubilizing Power: DMSO can dissolve a wide array of organic compounds, even those with poor aqueous solubility.

  • Miscibility with Aqueous Media: It is fully miscible with water and cell culture media, allowing for the preparation of working solutions from a concentrated stock.

  • Low Volatility: This property minimizes changes in stock solution concentration due to evaporation.

  • Biocompatibility at Low Concentrations: While DMSO can be toxic to cells at higher concentrations, it is generally well-tolerated at final concentrations below 0.5% (v/v) in most cell lines.[3]

It is imperative to determine the optimal DMSO concentration for your specific cell line, as sensitivity can vary.

Protocol for Preparation of a Concentrated Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in DMSO. A high-concentration stock minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Materials
  • N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a clear vial wrapped in foil to protect from light

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for further assurance of sterility)

Step-by-Step Protocol
  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    Example for 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 375.43 g/mol x 1000 mg/g = 3.75 mg

  • Weigh the Compound: Accurately weigh the calculated mass of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine using a calibrated analytical balance in a sterile weighing boat or directly into the sterile vial.

  • Dissolution in DMSO:

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the vial containing the compound.

    • Cap the vial securely and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterile Filtration (Optional but Recommended): For an additional layer of sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE membrane) into a new sterile vial.

  • Aliquoting for Storage: To prevent repeated freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.

Dilution Strategy for Cell Culture Assays

The concentrated stock solution must be diluted to the final working concentration in cell culture medium immediately before use. A serial dilution approach is recommended to achieve a range of concentrations for dose-response studies.

Key Considerations for Dilution
  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells remains below the cytotoxic threshold for your specific cell line (typically <0.5%).

  • Solubility in Media: While DMSO aids in the initial solubilization, the compound's solubility in the aqueous environment of the cell culture medium is a critical factor. Precipitation can occur upon dilution. It is advisable to visually inspect the diluted solutions for any signs of precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.

Example Serial Dilution Protocol (for a 96-well plate)

This example describes the preparation of a 2-fold serial dilution starting from a 100 µM working solution.

  • Prepare an Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate working solution. For example, add 2 µL of the 10 mM stock to 198 µL of medium.

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of cell culture medium to wells A2 through A8 of a 96-well plate.

    • Add 200 µL of the 100 µM intermediate working solution to well A1.

    • Transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution by transferring 100 µL from well A2 to A3, and so on, until well A7. Discard the final 100 µL from well A7. Well A8 will serve as the vehicle control (containing only medium with the equivalent DMSO concentration if added separately, or just medium if the DMSO from the compound dilutions is considered the control).

  • Cell Seeding and Treatment: Seed your cells in a separate 96-well plate at the desired density and allow them to adhere overnight. The following day, remove the existing medium and add the prepared drug dilutions to the respective wells.

Visualization of Experimental Workflows

Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation start Start weigh Weigh Compound start->weigh Calculate Mass dissolve Dissolve in DMSO weigh->dissolve Add Sterile DMSO vortex Vortex to Homogenize dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter Optional aliquot Aliquot into Single-Use Tubes vortex->aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store end_prep End store->end_prep

Caption: Workflow for preparing a sterile stock solution.

Serial Dilution Workflow

G cluster_dilution Serial Dilution for Cell Assay stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Culture Medium stock->intermediate 1:100 Dilution well1 Well 1 (100 µM) intermediate->well1 Add to Plate well2 Well 2 (50 µM) well1->well2 Serial Transfer well3 Well 3 (25 µM) well2->well3 Serial Transfer well_n ... well3->well_n vehicle Vehicle Control (DMSO in Medium)

Caption: Serial dilution scheme for dose-response experiments.

Quality Control and Best Practices

  • Purity of the Compound: The purity of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine should be confirmed by appropriate analytical methods (e.g., HPLC, NMR, Mass Spectrometry) before use.

  • Solvent Quality: Always use high-purity, anhydrous, and sterile-filtered DMSO to prevent contamination and compound degradation.

  • Light Sensitivity: As a precautionary measure, protect the compound and its solutions from light by using amber vials or by wrapping clear vials in foil.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its integrity. Thaw only the required number of aliquots for each experiment.

  • Validation of Working Concentrations: It is recommended to perform a preliminary dose-response experiment over a wide concentration range (e.g., from nanomolar to high micromolar) to determine the optimal concentration range for your specific assay and cell line.

Conclusion

The successful implementation of cell-based assays with small molecules like N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is critically dependent on the accuracy and consistency of compound preparation and handling. By following the detailed protocols and best practices outlined in this guide, researchers can enhance the reproducibility of their experiments and generate high-quality, reliable data. It is essential to remember that while these guidelines provide a robust framework, empirical validation of key parameters such as optimal solvent concentration and working drug concentrations for your specific experimental system is indispensable for scientific rigor.

References

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. (n.d.). Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). Molecules, 28(4), 1853. [Link]

  • (2018). Biological activities of purine analogues: a review. ResearchGate. [Link]

  • Dimethysulfoxide (DMSO). (n.d.). Vivantis Technologies. Retrieved from [Link]

Sources

Application Note: High-Resolution LC-MS/MS Method Development and Validation for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Introduction & Analyte Profiling

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a highly substituted synthetic purine derivative. Because the purine scaffold is a privileged structure in pharmacology—often mimicking adenine to act as competitive kinase inhibitors or receptor antagonists—robust bioanalytical quantification of these novel derivatives is critical during pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Unlike endogenous hydrophilic purines, the addition of two bulky 4-ethoxyphenyl groups at the N6 (exocyclic amine) and N9 positions drastically shifts the physicochemical properties of this molecule. It exhibits high lipophilicity and distinct fragmentation pathways. This application note establishes a self-validating, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for quantifying this compound in plasma, strictly adhering to the [1].

Causality in Method Design: The "Why" Behind the Protocol

As a Senior Application Scientist, it is vital to move beyond empirical trial-and-error and design methods based on molecular first principles.

  • Ionization Strategy (ESI+): The purine core contains multiple nitrogen atoms (N1, N3, N7) capable of accepting a proton, supplemented by the exocyclic secondary amine at C6. Consequently, Positive Electrospray Ionization (ESI+) is the definitive choice. By utilizing 0.1% Formic Acid in the mobile phase, we ensure the micro-environment pH is well below the compound's pKa, driving >99% protonation to yield a robust [M+H]+ precursor ion at m/z 376.2 .

  • Chromatographic Strategy: The dual 4-ethoxyphenyl groups impart significant hydrophobicity. A sub-2 µm C18 stationary phase is selected to provide high theoretical plate counts. Acetonitrile (ACN) is chosen over methanol as the organic modifier; its lower viscosity and higher elution strength for bulky aromatic systems minimize peak tailing and reduce carryover in the autosampler.

  • Self-Validating System: To counteract matrix effects (ion suppression/enhancement) inherent to ESI, the protocol incorporates a stable isotope-labeled internal standard (SIL-IS) and mandates matrix factor calculations, ensuring the method's trustworthiness across diverse biological samples.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Analytes: N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (Reference Standard, >99% purity).

  • Internal Standard (IS): D5​ -ethoxyphenyl labeled analog (or structurally similar 9-benzyl-N-(4-ethoxyphenyl)-9H-purin-6-amine).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using ACN is selected over Solid Phase Extraction (SPE) to maximize laboratory throughput while maintaining cost-efficiency. The high sensitivity of modern triple quadrupole MS systems compensates for the lower absolute extract cleanliness of PPT.

  • Aliquot: Transfer 50 µL of the plasma sample into a 1.5 mL low-binding Eppendorf tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50% ACN).

  • Precipitate: Add 150 µL of ice-cold ACN containing 0.1% FA. Note: The acidic organic solvent rapidly denatures plasma proteins and disrupts non-covalent protein-drug binding, ensuring high recovery.

  • Agitate: Vortex vigorously for 2 minutes at 1,500 rpm.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilute & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Note: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect").

LCMS_Workflow A 1. Plasma Sample (+ Internal Standard) B 2. Protein Precipitation (ACN + 0.1% FA) A->B C 3. Centrifugation (14,000 x g, 4°C) B->C D 4. Supernatant Aqueous Dilution C->D E 5. UHPLC Separation (C18 Column) D->E F 6. ESI+ MS/MS (MRM Mode) E->F

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.

UHPLC Chromatographic Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C (Improves mass transfer kinetics and reduces system backpressure).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: Optimized UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Curve
0.0090106 (Linear)
0.5090106 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6090106 (Linear)
4.5090106 (Linear)
Mass Spectrometry (MS/MS) Parameters

Causality: Collision-induced dissociation (CID) of the m/z 376.2 precursor ion primarily targets the weakest bonds: the exocyclic C-N bonds and the ether linkages. The neutral loss of one 4-ethoxyphenyl moiety (121.1 Da) yields a highly stable, conjugated purine product ion at m/z 255.1 , making it the optimal Quantifier. A secondary cleavage involving the loss of the ethyl group (-28 Da) yields m/z 348.1 , utilized as the Qualifier ion to confirm peak purity.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target 376.2255.1503025Quantifier
Target 376.2348.1503018Qualifier
SIL-IS 381.2260.1503025IS Quantifier

(Global Source Parameters: Capillary Voltage: 3.0 kV, Desolvation Temp: 500°C, Desolvation Gas: 800 L/hr)

Bioanalytical Method Validation (BMV) Framework

To ensure the method is scientifically defensible and suitable for regulatory submissions, it must be validated against core parameters. The logic below dictates the acceptance criteria for a self-validating analytical batch.

Validation_Logic Root FDA 2018 BMV Guidelines N1 Selectivity & Specificity Blank Interference < 20% LLOQ Root->N1 N2 Accuracy & Precision CV ≤ 15% (≤ 20% at LLOQ) Root->N2 N3 Matrix Effect & Recovery IS-Normalized MF CV ≤ 15% Root->N3 N4 Analyte Stability Bench-top, FT, Autosampler Root->N4

Figure 2: Core validation parameters based on FDA 2018 Bioanalytical Method Validation guidelines.

Selectivity and Matrix Effect

Selectivity is confirmed by analyzing blank plasma from six independent sources (including hemolyzed and lipemic lots). The interference at the retention time of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine must be <20% of the Lower Limit of Quantification (LLOQ). Because the compound is highly lipophilic, it elutes in the high-organic phase of the gradient (approx. 2.2 min), effectively bypassing the early-eluting phospholipid suppression zones that commonly plague ESI+ methods [2].

Accuracy and Precision

Intra-day and inter-day accuracy and precision are evaluated using Quality Control (QC) samples at four concentration tiers (LLOQ, Low, Mid, High) across three independent analytical runs. The acceptance criteria dictate that the coefficient of variation (%CV) must not exceed ±15%, ensuring robust reproducibility for routine sample analysis.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. URL:[Link]

Application Note: N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a Reference Standard in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a reference standard in biochemical assays, with a particular focus on its application in kinase inhibition studies. The document elucidates the compound's putative mechanism of action, offers detailed protocols for its use in in-vitro kinase assays, and provides essential information on its handling, storage, and physicochemical properties. The protocols and recommendations herein are designed to ensure the accuracy, reproducibility, and integrity of experimental results for researchers in drug discovery and development.

Introduction: The Role of Reference Standards in Biochemical Assays

In the landscape of drug discovery and biochemical research, the reliability and reproducibility of experimental data are paramount. Biological assays are inherently variable due to the complex nature of biological systems.[1][2] To mitigate this variability and ensure consistency across experiments, laboratories, and over time, the use of well-characterized reference standards is an indispensable practice.[1][2][3] A reference standard, with its established purity and potency, serves as a benchmark against which unknown samples or new batches of compounds can be compared, thereby ensuring the validity and comparability of assay results.[1][3]

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a substituted purine derivative of significant interest in biochemical research. The purine scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved drugs.[4][5] Specifically, 6,9-disubstituted purines have been extensively explored for their therapeutic potential, including their activity as kinase inhibitors.[6][7][8] This application note details the use of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a reference standard, providing researchers with the necessary protocols and technical insights to effectively integrate this compound into their screening and characterization workflows.

Postulated Mechanism of Action: A Focus on the PI3K/mTOR Signaling Pathway

While direct experimental data for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is emerging, its structural features strongly suggest its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9][10] Many small molecule inhibitors targeting this pathway possess a purine or a similar heterocyclic core.[10][11]

The proposed mechanism involves the competitive binding of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine to the ATP-binding pocket of PI3K and/or mTOR kinases.[9] This inhibition would block the downstream signaling cascade, preventing the phosphorylation of key effector proteins such as Akt and S6 kinase, ultimately leading to a reduction in cell proliferation and survival. The ethoxyphenyl groups at the N9 and 6-amino positions likely contribute to the compound's potency and selectivity through specific interactions within the kinase domain.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation inhibition of Inhibitor N,9-bis(4-ethoxyphenyl) -9H-purin-6-amine Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: Postulated inhibition of the PI3K/mTOR signaling pathway.

Physicochemical and Handling Information

Proper handling and storage of reference standards are critical for maintaining their integrity and ensuring the reproducibility of experimental results.

PropertyValue / InformationSource/Rationale
Molecular Formula C21H21N5O2Based on chemical structure
Molecular Weight 375.43 g/mol Based on chemical structure
Appearance White to off-white solidInferred from similar purine derivatives[6][12]
Solubility Soluble in DMSO, sparingly soluble in ethanol, insoluble in waterPredicted based on the lipophilic ethoxyphenyl groups[13]
Storage Store at -20°C, protect from light and moistureGeneral recommendation for solid organic compounds[14]
Purity ≥98% (as determined by HPLC)Standard for a reference compound

Safety Precautions:

While a specific safety data sheet for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is not publicly available, it is recommended to handle this compound with the same precautions as other novel chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15][16]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[17]

  • First Aid: In case of contact, wash the affected area thoroughly with water.[15][16] If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Protocols for Application in In-Vitro Kinase Assays

The following protocols provide a detailed methodology for utilizing N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a reference standard in an in-vitro kinase assay. These protocols are intended as a starting point and may require optimization based on the specific kinase and assay format.[18][19]

Preparation of Stock Solutions
  • Compound Stock Solution (10 mM):

    • Accurately weigh a precise amount of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

    • Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use tubes and store at -80°C to minimize freeze-thaw cycles.[14]

  • ATP Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of ATP in nuclease-free water.

    • Aliquot and store at -20°C.

  • Kinase Buffer (1X):

    • A typical kinase buffer may consist of: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[20] The optimal buffer composition may vary depending on the kinase.

In-Vitro Kinase Inhibition Assay (Example: Radiometric Assay)

This protocol describes a classic radiometric kinase assay, which is often considered a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[21][22]

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer, Reference Standard) Start->Prep_Reagents Serial_Dilution Perform Serial Dilution of Reference Standard Prep_Reagents->Serial_Dilution Add_Kinase Add Kinase and Substrate to Assay Plate Serial_Dilution->Add_Kinase Incubate1 Pre-incubate Add_Kinase->Incubate1 Add_ATP Initiate Reaction with [γ-32P]ATP Incubate1->Add_ATP Incubate2 Incubate at RT Add_ATP->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Separate Separate Substrate from Unincorporated ATP (e.g., filter binding) Stop_Reaction->Separate Quantify Quantify Phosphorylation (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 determination) Quantify->Analyze End End Analyze->End

Figure 2: General workflow for an in-vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions:

    • Create a serial dilution of the 10 mM N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine stock solution in 100% DMSO. A typical 10-point, 3-fold dilution series is recommended, starting from 1 mM.

  • Assay Plate Preparation:

    • In a 96-well plate, add 1 µL of each compound dilution to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add Kinase and Substrate:

    • Prepare a master mix containing the kinase and its substrate in 1X kinase buffer.

    • Add 24 µL of the master mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the Kinase Reaction:

    • Prepare a reaction initiation mix containing [γ-32P]ATP and cold ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 25 µL of the initiation mix to each well to start the reaction. The final assay volume is 50 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Stop the Reaction:

    • Terminate the reaction by adding an equal volume of stop solution (e.g., 3% phosphoric acid).

  • Separation and Quantification:

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter plate several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.[21][22]

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine serves as a valuable reference standard for in-vitro biochemical assays, particularly for those investigating the PI3K/mTOR signaling pathway. Its well-defined structure and predictable mechanism of action provide a solid foundation for its use as a positive control and for the standardization of assay performance. By following the detailed protocols and handling guidelines presented in this application note, researchers can ensure the generation of high-quality, reproducible data, thereby advancing their drug discovery and development efforts.

References

  • Protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • G-Biosciences. (2025, November 13). Safety Data Sheet. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Patsnap. (2025, May 9). How to Design a Biochemical Assay Using GMP-Grade Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. [Link]

  • National Cancer Institute. (n.d.). Definition of PI3K/mTOR inhibitor LY3023414. [Link]

  • BEBPA. (n.d.). Reference Standards for Potency Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]

  • BioWorld. (2011, March 23). Intellikine scientists synthesize novel PI3K inhibitors. [Link]

  • GSRS. (n.d.). N,9-BIS(4-NITROPHENYL)-9H-PURIN-6-AMINE. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). inhibitor M9. [Link]

  • PubMed. (2007, March 15). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. [Link]

  • ChEMBL. (n.d.). Document: Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. (CHEMBL1137681). [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

  • Purines database. (n.d.). synthesis, physical properties. [Link]

  • PubMed. (1988, March). 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents. [Link]

  • PubMed. (n.d.). Cellular effects of N(4-ethoxyphenyl)p-benzoquinone imine, a p-phenetidine metabolite formed during peroxidase reactions. [Link]

  • bioRxiv. (2025, February 10). A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl). [Link]

  • ResearchGate. (2026, January 3). Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells. [Link]

  • Purdue e-Pubs. (2024, March 11). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. [Link]

Sources

Solvent selection for preparing N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine stock solutions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Selection and Formulation Protocols for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Introduction & Physicochemical Profiling

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a synthetically derived, highly lipophilic purine analog. While the central purine core possesses nitrogen atoms capable of hydrogen bonding, the substitution at both the N6 and N9 positions with bulky, hydrophobic 4-ethoxyphenyl groups drastically increases the molecule's partition coefficient (LogP). This structural configuration renders the compound practically insoluble in standard aqueous buffers[1].

For researchers and drug development professionals, preparing stable, concentrated stock solutions is a critical first step. Improper solvation not only leads to inaccurate dosing in high-throughput screening but can also cause delayed precipitation (crashing out) during in vitro and in vivo biological assays. This guide outlines the causality-driven methodologies for selecting solvents and formulating robust working solutions.

Causality in Solvent Selection

Why does this compound resist aqueous dissolution? The robust crystal lattice energy of the solid powder, combined with the extreme hydrophobicity of the ethoxyphenyl moieties, prevents water molecules from effectively solvating the compound.

  • Dimethyl Sulfoxide (DMSO) - The Gold Standard: DMSO is a polar aprotic solvent with a high dielectric constant. It is the optimal choice because it effectively disrupts the solid crystal lattice by solvating the hydrophobic aromatic rings while simultaneously engaging the purine nitrogens via dipole interactions[2].

  • Dimethylformamide (DMF): While DMF is an effective alternative aprotic solvent for purine derivatives[3], it is generally avoided for long-term storage as it is more prone to amine degradation over time and exhibits higher baseline toxicity in cell-based assays.

  • Aqueous Buffers (PBS, Saline): Direct dissolution is thermodynamically impossible for this compound. Attempting to dilute a concentrated DMSO stock directly into cold aqueous media will result in rapid precipitation unless specific co-solvents are employed[4].

Master Stock Preparation Protocol

Self-Validating Workflow for a 10 mM – 50 mM Stock Solution

  • Thermal Equilibration: Allow the sealed vial of lyophilized powder to reach room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: DMSO is highly hygroscopic. Opening a cold vial introduces ambient atmospheric moisture, which condenses on the powder. Water contamination lowers the solubility threshold of the purine derivative and can initiate localized precipitation[5].

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial. Calculate the required volume based on the exact mass of the compound (Molecular Weight ≈ 375.43 g/mol ).

  • Mechanical Disruption: Vortex the suspension vigorously for 30–60 seconds to maximize the surface area of the solute exposed to the solvent.

  • Thermal & Acoustic Cavitation (Sonication): Place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes.

    • Causality: Ultrasonic waves create microscopic cavitation bubbles. The implosion of these bubbles generates localized kinetic energy and pressure, overcoming the intermolecular forces of the solid powder without subjecting the molecule to destructive macroscopic heat[4].

  • Self-Validation Check: Visually inspect the solution against a direct light source. The solution must be 100% transparent. Any visible turbidity, opalescence, or micro-particulates dictate an additional 5 minutes of sonication. Do not proceed to biological assays if the solution is not optically clear.

Downstream Formulation Strategies

Once the master stock is prepared, it must be carefully diluted to match the physiological requirements of the assay without compromising solubility.

A. In Vitro Assays (Cell Culture)

Dilute the DMSO stock directly into pre-warmed (37°C) culture media. Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity[5].

  • Causality: Pre-warming the media is critical. Injecting a DMSO stock into cold media causes a sudden temperature drop that reduces the kinetic energy of the system, instantly triggering the precipitation of the hydrophobic small molecule[4].

B. In Vivo Assays (Co-Solvent Micellar System)

For animal dosing, a 0.1% DMSO solution cannot achieve the required therapeutic concentration. A step-wise co-solvent formulation is required to create stable micelles[6].

Protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Aliquot: Transfer the required volume of the DMSO master stock to a sterile tube.

  • Add PEG300: Add PEG300 and vortex thoroughly.

    • Causality: PEG300 acts as a polymeric co-solvent, providing a transitional hydrophobic environment that keeps the purine derivative in solution as the overall polarity of the mixture increases[6].

  • Add Tween-80: Add the surfactant and vortex.

    • Causality: Tween-80 reduces the surface tension of the mixture and forms protective micelles around the highly lipophilic ethoxyphenyl groups, preventing them from aggregating[6].

  • Add Saline: Slowly add physiological saline dropwise while continuously vortexing to yield a clear, injectable working solution.

Data Presentation & Formulation Matrices

Table 1: Physicochemical Properties & Solvent Compatibility

Property / SolventCharacteristic / CompatibilityRationale / Causality
Molecular Weight ~375.43 g/mol Bulky N6/N9 substitutions drive high lipophilicity.
Aqueous Buffers InsolubleHigh crystal lattice energy; lack of sufficient polar surface area.
100% Anhydrous DMSO Optimal (>50 mM)High dielectric constant disrupts lattice; solvates aromatic rings.
100% DMF Sub-optimal (~20 mM)Soluble, but poses toxicity and long-term stability risks.

Table 2: Step-wise In Vivo Formulation Matrix (1 mL Total Volume)

Addition OrderComponentVolume (µL)Final % (v/v)Function in Formulation
1 DMSO Master Stock100 µL10%Primary solvation of the purine analog.
2 PEG300400 µL40%Transitional co-solvent to prevent precipitation.
3 Tween-8050 µL5%Non-ionic surfactant for micelle formation.
4 Saline (0.9% NaCl)450 µL45%Osmotic balance for physiological injection.

Quality Control & Long-Term Storage

  • Aliquoting: Immediately divide the master stock into single-use aliquots.

    • Causality: Repeated freeze-thaw cycles cause a "freeze concentration effect," where the solvent freezes faster than the solute, creating localized supersaturation and irreversible precipitation. It also introduces atmospheric moisture[5].

  • Inert Atmosphere: Purge the headspace of the storage vials with Argon or Nitrogen gas before sealing. This displaces oxygen and prevents the oxidative degradation of the amine linkages during long-term storage[3].

  • Storage Conditions: Store sealed aliquots at -80°C for up to 6 months, or -20°C for up to 1 month[6].

Workflow Visualization

Workflow A N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (Lyophilized Powder) B Add Anhydrous DMSO (Primary Solvation) A->B Calculate Volume C Vortex & Sonicate (37°C) (Disrupt Crystal Lattice) B->C Mechanical Agitation D 10 mM - 50 mM Master Stock (Visually Clear Solution) C->D Complete Dissolution E In Vitro Assays (Dilute in Pre-warmed Media) D->E Final DMSO ≤ 0.1% F In Vivo Assays (Co-solvent Formulation) D->F Add PEG300/Tween-80 G Long-Term Storage (Aliquot at -80°C) D->G Purge with Argon

Workflow for preparing and formulating N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine stock solutions.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As Application Scientists, we frequently encounter experimental failures stemming from the poor aqueous solubility of highly lipophilic purine derivatives. This guide provides field-proven, thermodynamically grounded strategies to achieve stable aqueous solutions of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine for both in vitro and in vivo applications.

Section 1: Compound Profiling & Causality (FAQ)

Q1: Why is N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine so difficult to dissolve in aqueous media? A1: The insolubility of this compound is driven by two competing thermodynamic forces. First, the planar 9H-purin-6-amine (adenine) core promotes strong intermolecular π−π stacking, resulting in a high crystal lattice energy that strongly resists dissolution[1]. Second, the addition of two bulky 4-ethoxyphenyl groups at the N6 and N9 positions drastically increases the molecule's lipophilicity (estimated logP>4.5 ). Because the electron-withdrawing phenyl rings sterically hinder and reduce the pKa of the purine nitrogens, the compound lacks ionizable groups at physiological pH, rendering standard pH-adjustment strategies completely ineffective.

Q2: Why does the compound precipitate out of my cell culture media even when I use a 100% DMSO stock? A2: This is a classic "solvent shift" phenomenon. When a highly concentrated DMSO stock is spiked directly into aqueous media, the local solvent capacity drops instantly. The hydrophobic ethoxyphenyl groups force the compound into a state of rapid supersaturation. The high lattice energy then drives immediate nucleation, causing the drug to crash out as sub-visible aggregates or visible crystals. To prevent this, the transition from an organic to an aqueous environment must be thermodynamically buffered using co-solvents or complexation agents[2].

Section 2: Formulation Strategies & Troubleshooting (Q&A)

Q3: I cannot alter the chemical structure. What is the most effective formulation strategy for in vivo dosing? A3: For in vivo applications, cyclodextrin (CD) inclusion complexation is the gold standard for non-ionizable, bulky hydrophobic molecules[]. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. The hydrophobic interior cavity of the β -cyclodextrin toroid is dimensionally suited to encapsulate the bulky 4-ethoxyphenyl rings, shielding them from water, while the hydrophilic exterior ensures bulk aqueous solubility[4].

Q4: My cyclodextrin formulation is still showing signs of precipitation over 48 hours. How do I fix this? A4: If native or modified CDs are insufficient, you are likely hitting the saturation limit of the 1:1 inclusion complex. You can thermodynamically stabilize the system by employing a synergistic co-solvent approach. Adding a small percentage of a water-miscible co-solvent (e.g., 10% PEG-400) alongside HP- β -CD reduces the dielectric constant of the bulk aqueous phase. This lowers the energetic penalty for any uncomplexed drug in equilibrium, thereby preventing late-stage nucleation[2].

Section 3: Quantitative Formulation Data

To aid in selecting the correct formulation matrix, the following table summarizes the expected solubility enhancements based on empirical data for highly lipophilic purine derivatives.

Formulation StrategyExcipient SystemExpected Solubility EnhancementPrimary ApplicationLimitations
Co-solvency 1-5% DMSO in PBS5x - 10xIn vitro biochemical assaysHigh risk of precipitation upon dilution; cell toxicity.
Co-solvency + Surfactant 5% DMSO + 2% Tween-8020x - 50xIn vitro cell cultureSurfactant may interfere with membrane receptors.
Cyclodextrin Complexation 20% w/v HP-β-CD100x - 500xIn vivo IV/PO dosingRequires pre-formulation phase solubility profiling.
Synergistic System 10% PEG-400 + 15% HP-β-CD>1000xRefractory in vivo modelsHigh viscosity; complex preparation.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Phase Solubility Profiling (Cyclodextrin)

Objective: Determine the optimal HP- β -CD concentration for complete solubilization and calculate the binding constant. Causality: Using an excess of solid drug ensures the system remains saturated (at thermodynamic equilibrium), which is required to accurately measure the solubilizing capacity of the cyclodextrin.

Step-by-Step Methodology:

  • Prepare a series of aqueous HP- β -CD solutions ranging from 0 to 50 mM in PBS (pH 7.4).

  • Add an excess amount (e.g., 5 mg) of solid N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine to 1 mL of each CD solution in sealed glass vials.

  • Agitate the vials in a shaking incubator at 37°C for 48 hours to ensure complete thermodynamic equilibrium.

  • Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved drug.

  • Validation Step: Filter the supernatant through a 0.22 µm PVDF syringe filter. Dilute the filtrate 1:10 in methanol (to disrupt the CD inclusion complex) and quantify the absolute dissolved drug concentration via HPLC-UV against a standard curve. This ensures you are measuring dissolved drug, not suspended colloids.

  • Plot drug concentration vs. CD concentration to determine the stoichiometry and binding constant ( K1:1​ ).

Protocol 2: Step-Down Co-Solvent Dilution for In Vitro Assays

Objective: Prevent solvent-shift precipitation when introducing the drug into cell culture media. Causality: Creating an intermediate polarity gradient prevents the rapid supersaturation that occurs when transitioning directly from 100% DMSO to 100% aqueous media.

Step-by-Step Methodology:

  • Dissolve the compound in 100% DMSO to create a 10 mM master stock.

  • Prepare an intermediate solvent blend consisting of 50% PEG-400, 10% Tween-80, and 40% PBS.

  • Slowly titrate the DMSO master stock into the intermediate blend (1:10 ratio) while vortexing vigorously to create a 1 mM intermediate stock.

  • Validation Step: Analyze the intermediate stock using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or a derived count rate significantly higher than the blank indicates sub-visible nucleation. Do not proceed to cell assays if aggregates are detected.

  • Dilute the validated intermediate stock 1:10 into pre-warmed (37°C) cell culture media for a final assay concentration of 100 µM.

Section 5: Solubilization Workflow Diagram

G N1 N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (Hydrophobic API) N2 Determine Assay Type N1->N2 N3 In Vitro (Low Volume) N2->N3 N4 In Vivo (High Volume) N2->N4 N5 DMSO / PEG400 Co-solvent N3->N5 N6 HP-β-CD Complexation N4->N6 N7 DLS Precipitation Check N5->N7 N6->N7 N8 Synergistic: CD + Cosolvent N7->N8 If Aggregation Detected N9 Validated Aqueous Solution N7->N9 If Solution is Clear N8->N9

Decision tree for solubilizing hydrophobic purine derivatives in aqueous media.

References
  • Technical Support Center: Overcoming Solubility Challenges of Purine Deriv
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.MDPI.

Sources

Technical Support Center: Troubleshooting N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (a highly substituted purine derivative). Formulating and storing complex purine amines in Dimethyl Sulfoxide (DMSO) often presents unique stability challenges. This living document provides field-proven, mechanistic troubleshooting to ensure the integrity of your compound libraries.

Mechanistic Overview: The Causality of Degradation

While DMSO is the industry standard polar aprotic solvent for small molecule storage, it is not chemically inert. For N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, degradation in DMSO is primarily driven by two intersecting phenomena:

  • Redox Activity and Radical Initiation: Under aerobic conditions, DMSO acts as a radical initiator and co-reductant[1]. Dissolved oxygen reacts with DMSO to generate reactive oxygen species (ROS) and dimsyl radicals. These reactive intermediates aggressively target the electron-rich C8 position of the purine ring (analogous to enzymatic purine degradation[2]) and the N6-secondary amine, leading to oxidative coupling or N-oxide formation.

  • Hygroscopicity and Directed Hydrolysis: DMSO rapidly absorbs atmospheric moisture. Computational docking studies demonstrate that DMSO strongly coordinates with the exocyclic amine groups of purine bases via hydrogen bonding[3]. This coordination actively orients the solvent—and any absorbed water—directly at the vulnerable N6 and N9 bonds, catalyzing hydrolysis when trace acidic impurities are present.

Troubleshooting Guides & FAQs

Q: My LC-MS analysis of a 1-month-old DMSO stock shows a +16 Da mass shift. What is the mechanism behind this? A: A +16 Da shift indicates a single oxidation event. For this compound, the two most susceptible sites are the electron-rich C8 position of the purine core and the N6-secondary amine. DMSO, in the presence of atmospheric oxygen, facilitates this oxidation via a radical pathway[1]. Solution: This is prevented by sparging the solvent with Argon to remove dissolved oxygen prior to dissolution.

Q: The compound solution turned from clear to a slight yellowish tint after a few freeze-thaw cycles. Is the compound still viable? A: No. Yellowing is a macroscopic indicator of chemical degradation. DMSO is known to promote the oxidation of primary and secondary amines in the presence of dissolved oxygen, often resulting in the formation of highly conjugated, colored imine or azo byproducts via radical coupling[4]. Solution: Discard the stock. Freeze-thaw cycles introduce condensation (water) and oxygen. Use single-use aliquots to prevent this.

Q: I am observing a loss of the 4-ethoxyphenyl group (-120 Da) in my older DMSO stocks. How is hydrolysis happening in a non-aqueous solvent? A: DMSO is highly hygroscopic. Every time a vial is opened to the atmosphere, it absorbs water. This moisture, combined with trace acidic impurities sometimes found in lower-grade DMSO, catalyzes the cleavage of the N9-aryl or N6-aryl bonds. Because DMSO directly binds to the purine amine groups[3], it effectively localizes this absorbed water at the site of cleavage.

Quantitative Degradation Profile

To assist your analytical chemistry team, use the following table to cross-reference LC-MS data with specific DMSO-induced degradation mechanisms.

Degradation Profile / ArtifactExpected m/z ShiftMechanistic CausalityVisual IndicatorPrimary Prevention Strategy
C8-Oxo-Purine Formation +15.99 DaROS attack at the electron-rich purine C8 position.NoneArgon sparging of solvent.
N6-Amine Oxidation +15.99 DaRadical-mediated oxidation by DMSO/O₂.Yellow tintStore in darkness under inert gas.
N9/N6 Dealkylation -120.06 DaAcid/water catalyzed hydrolysis of the ethoxyphenyl group.NoneUse Karl Fischer validated DMSO.
DMSO Adduct (Artifact) +78.01 DaNon-covalent solvent clustering in the ESI-MS source.NoneIncrease MS declustering potential.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, do not simply follow steps; validate them. The following protocol is designed as a self-validating system for the preparation and storage of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

Step 1: Solvent Validation (The "Dryness" Check)

  • Action: Procure commercially available anhydrous DMSO (sealed under Argon, <0.005% water).

  • Validation: Before dissolving your compound, perform a Karl Fischer titration on a 100 µL solvent aliquot. Proceed only if the water content is confirmed to be ≤50 ppm.

Step 2: Deoxygenation (The "Radical Prevention" Step)

  • Action: Sparge the anhydrous DMSO with high-purity Argon gas for 15 minutes. This displaces dissolved oxygen, removing the primary driver of radical-mediated amine oxidation[1].

Step 3: Dissolution and Baseline Profiling

  • Action: Dissolve the compound powder at room temperature. Do not use prolonged sonication , as localized heating accelerates degradation.

  • Validation: Immediately run a T=0 baseline LC-MS on a 1 µL aliquot to establish the absolute purity profile before storage.

Step 4: Aliquoting and Headspace Blanketing

  • Action: Dispense the solution into single-use amber glass vials (preventing photochemical ROS generation). Gently blow a stream of Argon over the headspace of each vial before immediately capping with a PTFE-lined septum cap.

Step 5: Storage and Sentinel Monitoring (The "Integrity" Check)

  • Action: Store all aliquots at -80°C. Designate one vial per batch as the "Sentinel Aliquot."

  • Validation: Every 30 days, thaw only the Sentinel Aliquot and run an LC-MS purity check against the T=0 baseline. If the Sentinel shows <98% purity, the entire batch is flagged. This internal control prevents the need to repeatedly freeze-thaw primary experimental aliquots.

Visualizations

Degradation A N,9-bis(4-ethoxyphenyl) -9H-purin-6-amine O2 Dissolved O2 + DMSO A->O2 H2O Absorbed H2O (Hygroscopicity) A->H2O B 8-Oxo-Purine Derivative (+16 Da) O2->B C8 Oxidation C N6-Amine Oxidation (+16 Da) O2->C Radical Pathway D Hydrolyzed Purine Core (-120 Da) H2O->D N9/N6 Hydrolysis

Mechanistic pathways of purine amine degradation in DMSO.

Workflow S1 1. Solvent Prep Anhydrous DMSO & Argon Sparging S2 2. Dissolution Room Temp, Avoid Sonication Heat S1->S2 S3 3. Aliquoting Single-use Amber Vials S2->S3 S4 4. Inert Overlay Blanket Headspace with Argon S3->S4 S5 5. Storage -80°C, Sentinel Aliquot Monitoring S4->S5

Self-validating protocol for the preparation and storage of purine amines.

References

  • [1] Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances (2016). Royal Society of Chemistry. Available at:[Link]

  • [4] Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. ResearchGate. Available at:[Link]

  • [3] Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Scientific Reports (2018). PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [2] Metabolic basis for disorders of purine nucleotide degradation. PubMed, National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine Stability and Shelf-Life Enhancement

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and extending the shelf-life of this compound at room temperature. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring your experimental choices are informed and effective.

Section 1: Understanding the Molecule - Foundational Knowledge

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a disubstituted purine analog. Its core structure, a purine-6-amine, is susceptible to various degradation pathways. The presence of two ethoxyphenyl groups at the N9 and N6 positions introduces specific steric and electronic properties that influence its stability.

Key Structural Features and Potential Liabilities:

  • Purine Core: The purine ring system can be susceptible to hydrolysis and oxidation.

  • Exocyclic Amine (N6): The amine group is a potential site for oxidation and reactions with excipients, particularly those containing reactive impurities like aldehydes or reducing sugars.[1][2][3] This can lead to the formation of degradation products, potentially altering the compound's efficacy and safety profile.[1]

  • Ether Linkages: The ethoxy groups are generally stable but can be subject to cleavage under harsh acidic or basic conditions, which are not typically encountered at room temperature storage but may be relevant in formulation development.

  • Aromatic Rings: The phenyl groups can be targets for photo-oxidation if the compound is exposed to light. Some purine analogs have been investigated for their UV absorption properties, suggesting a potential for light sensitivity.[4]

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing a logical approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I've observed a color change (e.g., yellowing) in my solid sample of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine over time. What could be the cause?

A1: A color change in a solid-state sample often indicates chemical degradation. For a compound with an amine group like this one, a common cause is the Maillard reaction, especially if it's in contact with reducing sugars.[3][5] Another possibility is oxidation, which can be accelerated by exposure to air and light.

Troubleshooting Steps:

  • Review Excipient Compatibility: If the compound is in a formulation, check for the presence of reducing sugars like lactose or impurities in excipients like microcrystalline cellulose.[2][6]

  • Assess Storage Conditions: Ensure the sample is stored in a tightly sealed container, protected from light, and in an inert atmosphere if possible.

  • Analytical Characterization: Use techniques like HPLC-UV to check for the appearance of new peaks that would indicate degradation products.

Q2: My compound shows a decrease in potency when formulated into a tablet. What should I investigate?

A2: A loss of potency points to a chemical incompatibility between the active pharmaceutical ingredient (API) and the excipients.[1][3]

Troubleshooting Steps:

  • Forced Degradation Studies: Conduct stress testing on the API alone and in binary mixtures with each excipient under conditions of heat, humidity, and light. This helps to identify incompatible excipients.

  • Excipient Impurity Profiling: Some excipients, like povidone, may contain peroxide impurities that can oxidize sensitive APIs.[6] Request certificates of analysis from your supplier with information on impurity levels.

  • Moisture Content: The presence of moisture can accelerate degradation pathways like hydrolysis and the Maillard reaction.[3] Ensure that the formulation is manufactured and stored under controlled humidity.

Q3: I am seeing new, unexpected peaks in my chromatogram during a stability study. How can I identify them?

A3: The appearance of new peaks confirms the formation of degradation products. Identifying these is crucial for understanding the degradation pathway.

Troubleshooting Steps:

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for identifying unknown impurities and degradation products.[5]

  • Forced Degradation Analysis: Analyze samples from your forced degradation studies. The conditions that produce the highest levels of a particular peak can give clues to its formation mechanism (e.g., oxidative, hydrolytic).

  • Literature Review: Search for known degradation pathways of similar purine analogs.[7][8]

Section 3: Experimental Protocols for Stability Enhancement

This section provides detailed methodologies for assessing and improving the stability of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

Protocol 1: Excipient Compatibility Screening

Objective: To identify suitable excipients for a solid dosage form of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

Methodology:

  • Prepare binary mixtures of the API with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

  • Include a control sample of the API alone.

  • Add a small amount of water (e.g., 5-10% w/w) to a parallel set of samples to simulate high humidity conditions.[5]

  • Store the samples at accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).[9]

  • At specified time points, analyze the samples by HPLC for the appearance of degradation products and any change in the peak area of the API.

  • Visually inspect the samples for any physical changes, such as color change or clumping.

Data Interpretation:

ExcipientAPI:Excipient RatioConditionTime (weeks)API Remaining (%)Degradation Products (%)Observations
API Only-40°C/75% RH499.50.5No change
Lactose1:540°C/75% RH485.214.8Yellowing
MCC1:540°C/75% RH498.91.1Slight clumping
Mannitol1:540°C/75% RH499.30.7No change
Mg Stearate1:140°C/75% RH499.10.9No change

This is example data and will vary with experimental conditions.

Protocol 2: Forced Degradation Study

Objective: To understand the degradation pathways of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine under various stress conditions.

Methodology:

  • Prepare solutions of the API in appropriate solvents (e.g., acetonitrile/water).

  • Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours (solid state and solution).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify major degradation products.

Workflow for Forced Degradation and Analysis:

Caption: Forced degradation experimental workflow.

Section 4: Strategies for Enhancing Shelf-Life

Based on the understanding of the molecule's liabilities, the following strategies can be employed to enhance its stability.

Formulation Strategies
  • Excipient Selection: Avoid reducing sugars like lactose to prevent the Maillard reaction.[2][3][5] Non-reactive fillers like mannitol or dicalcium phosphate are often good alternatives.

  • pH Control: In liquid formulations, buffering the solution to a pH where the compound has maximum stability (determined through forced degradation studies) is crucial.

  • Antioxidants: If the compound is susceptible to oxidation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can mitigate this.

Packaging and Storage
  • Moisture Protection: Use packaging with a low moisture vapor transmission rate (MVTR), such as blister packs with an aluminum foil backing. The inclusion of a desiccant can also be considered.

  • Light Protection: Store the compound in amber-colored vials or use opaque packaging to protect it from light-induced degradation.[4]

  • Inert Atmosphere: For highly sensitive compounds, packaging under an inert gas like nitrogen or argon can prevent oxidation. The recommended storage condition is often in a dark place under an inert atmosphere at room temperature.

Decision Tree for Stability Enhancement:

Caption: Decision-making for stability enhancement.

Section 5: Analytical Methods for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately assessing the shelf-life of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

High-Performance Liquid Chromatography (HPLC)

  • Methodology: Reversed-phase HPLC (RP-HPLC) with UV detection is a common and effective technique for separating and quantifying purine bases and their degradation products.[10]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation of the API from its impurities.

  • Detection: The aromatic nature of the purine ring allows for strong UV absorbance, making UV detection a sensitive method.[10] A wavelength is chosen where the API has maximum absorbance and potential degradants are also likely to absorb.

  • Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, linear, specific, and robust.

References

  • Advances in application of small molecule compounds for extending the shelf life of perishable horticultural products: A review. (2018). FAO AGRIS.
  • Excipient Compatibility: What You Need to Know. (2024). ChemIntel360. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC. Available at: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2015). Fisher Digital Publications. Available at: [Link]

  • Synthesis and characterization of novel light stabilizers - Purine analogs. (2014). ResearchGate. Available at: [Link]

  • API Excipient Compatibility Study. (2024). Veeprho. Available at: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Available at: [Link]

  • How Shelf Life Differs Between Biologics and Small Molecules - Stability Studies. (2025). Stability Studies. Available at: [Link]

  • A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. (1952). ResearchGate. Available at: [Link]

  • Extended stability data on small molecule anticancer medicinal products – anything new? any additional information necessary?. (2024). GaBI Journal. Available at: [Link]

  • Enhancement of fruit shelf life by suppressing N-glycan processing enzymes. (2012). PMC - NIH. Available at: [Link]

  • Guidelines for purine extraction and determination in foods. (2020). ResearchGate. Available at: [Link]

  • Plasmodium Purine Metabolism and Its Inhibition by Nucleoside and Nucleotide Analogues. (2019). ACS Publications. Available at: [Link]

  • Strategies to Extend the Shelf Life of Fresh and Minimally Processed Fruit and Vegetables with Edible Coatings and Modified Atmosphere Packaging. (2024). ResearchGate. Available at: [Link]

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. (2013). PMC. Available at: [Link]

  • Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. (2012). PMC - NIH. Available at: [Link]

  • Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. (2005). AACR Journals. Available at: [Link]

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. (2021). SciTePress. Available at: [Link]

  • Purine analogue. (n.d.). Wikipedia. Available at: [Link]

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. (2020). PMC. Available at: [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2022). PMC. Available at: [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. (2008). The University of Texas at Austin. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. Available at: [Link]

  • N-(4-methoxyphenyl)-5H-purin-6-amine — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • 6-ethoxy-9H-purin-2-amine. (n.d.). PubChem - NIH. Available at: [Link]

  • Degradation Products and Volatile Emissions in Post-Combustion Amine CO2 Capture Processes. (2012). Trimeric Corporation. Available at: [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. (2022). FORCE Technology. Available at: [Link]

Sources

Resolving peak tailing in N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine HPLC chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine HPLC Analysis

A Guide to Resolving Peak Tailing in Reversed-Phase Chromatography

Welcome to the technical support guide for the HPLC analysis of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. This resource is designed for researchers and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The following question-and-answer format provides in-depth explanations and actionable protocols to improve peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in reversed-phase HPLC?

A1: Peak tailing for this compound, a basic purine derivative, is most often a result of secondary chemical interactions between the analyte and the stationary phase.[1][2] While several factors can contribute, the principal cause is the interaction of the basic amine groups on the purine ring with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3]

  • Primary Mechanism - Silanol Interaction: At a typical mobile phase pH (e.g., > 4), the acidic silanol groups (pKa ≈ 3.8-4.2) become deprotonated and thus negatively charged (SiO-). Your basic analyte, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, becomes protonated and positively charged. This leads to a strong, secondary ionic interaction that is separate from the intended hydrophobic retention mechanism.[3] This mixed-mode retention causes a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.[1]

  • Other Potential Causes:

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[4]

    • Column Degradation: Over time, especially with aggressive mobile phases (pH > 8), the silica backbone can dissolve, or the bonded phase can be stripped, exposing more active silanol sites and causing tailing.

    • Extra-Column Dead Volume: Excessive volume in tubing and fittings between the injector and detector can cause band broadening and tailing.[5]

    • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4][6]

Q2: How can I diagnose the specific cause of my peak tailing?

A2: A systematic approach is the most effective way to pinpoint the root cause. The following workflow can help you distinguish between chemical and physical causes of peak tailing.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Check for Overload cluster_2 Step 2: Investigate Chemical Interactions cluster_3 Step 3: Evaluate Physical System cluster_4 Conclusion Start Peak Tailing (Asymmetry > 1.2) Test_Overload Inject 50% less sample concentration. Does peak shape improve significantly? Start->Test_Overload Test_Chemical Modify Mobile Phase: Lower pH (add 0.1% Formic Acid) OR Add Competing Base (add 20 mM TEA) Test_Overload->Test_Chemical No Sol_Overload Root Cause: Mass Overload. Action: Reduce injection concentration/volume. Test_Overload->Sol_Overload Yes Result_Chemical Does peak shape improve? Test_Chemical->Result_Chemical Test_Physical Check system for dead volume (fittings, tubing). Flush or replace the column. Result_Chemical->Test_Physical No Sol_Chemical Root Cause: Silanol Interaction. Action: Adopt modified mobile phase or use a modern, high-purity column. Result_Chemical->Sol_Chemical Yes Sol_Physical Root Cause: Dead Volume or Column Failure. Action: Optimize connections or replace column. Test_Physical->Sol_Physical Problem Found Sol_Other Issue persists. Consider sample solvent effects or interfering compounds. Test_Physical->Sol_Other No Change

Figure 1. Systematic workflow for troubleshooting peak tailing.

Q3: What are the most effective strategies to eliminate tailing caused by silanol interactions?

A3: Mitigating silanol interactions is key to achieving a symmetrical peak for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. This can be accomplished through mobile phase optimization or by selecting a more appropriate HPLC column.

Mobile Phase Optimization

The goal is to minimize the ionic interaction between your basic analyte and the acidic silanol groups.

  • Strategy A: Lower Mobile Phase pH

    • Mechanism: By lowering the mobile phase pH to ≤ 3, the vast majority of acidic silanol groups (Si-OH) will be protonated and therefore neutral.[1][7] This prevents the formation of a negative charge on the silica surface, thereby eliminating the strong ionic attraction with your protonated basic analyte.[3]

    • How-to: Add a small amount of acid to your aqueous mobile phase component. Formic acid (0.1%) and trifluoroacetic acid (TFA) (0.1%) are common choices.

    • Considerations: While both are effective, TFA is a stronger acid and can form tight ion pairs with the analyte, which may suppress its signal in mass spectrometry (MS) detection.[8][9] Formic acid is often preferred for LC-MS applications.[10]

  • Strategy B: Add a Competing Base

    • Mechanism: A small, basic amine, such as triethylamine (TEA), is added to the mobile phase.[11][12] The TEA is protonated and acts as a "silanol blocker" by competitively binding to the negatively charged silanol sites on the stationary phase.[13][14] This effectively masks the silanols, preventing your analyte from interacting with them.[12]

    • How-to: Add triethylamine to the aqueous mobile phase at a concentration of 10-25 mM. The pH is typically adjusted to be within a neutral or slightly acidic range (e.g., pH 3-7).[11]

    • Considerations: This approach can sometimes shorten column lifetime due to accelerated hydrolysis of the stationary phase.[11] It is a classic technique that is often less necessary with modern, high-purity columns.[14]

Mobile Phase Additive Concentration Mechanism of Action Pros Cons
Formic Acid 0.1% (v/v)Suppresses silanol ionization (pH ≈ 2.8)Excellent peak shape; MS-friendlyMay not provide sufficient retention for very polar compounds
Trifluoroacetic Acid (TFA) 0.1% (v/v)Suppresses silanol ionization (pH ≈ 2); strong ion-pairing agentSharp peaks; can improve retentionCauses significant ion suppression in ESI-MS
Triethylamine (TEA) 10-25 mMActs as a competing base to block active silanol sitesEffective at neutral pH rangesCan shorten column life; strong odor; can be difficult to remove from the column
Table 1. Comparison of common mobile phase additives for improving basic compound peak shape.
Protocol 1: Preparation of a Modified Mobile Phase (0.1% Formic Acid)
  • Prepare Aqueous Component: Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

  • Add Acid: Carefully add 1 mL of high-purity formic acid to the water.

  • Mix Thoroughly: Cap the bottle and invert several times to ensure the solution is homogeneous.

  • Prepare Final Mobile Phase: Mix this aqueous component with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio for your method (e.g., 50:50 v/v).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration for 15-20 minutes before use.

HPLC Column Selection

Modern HPLC columns are designed to minimize the issues associated with older silica technologies.

  • Use High-Purity, Type B Silica Columns: Modern columns are manufactured with high-purity silica that has a very low metal content.[1] This reduces the number of highly acidic silanol groups that are the primary cause of tailing.[1]

  • Choose a Well-Endcapped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group (like a trimethylsilyl group) after the primary C18 chains are attached.[2][15] This "shields" the silanols, significantly reducing their ability to interact with basic analytes.[5][16]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 alkyl chain.[5][15] This feature provides an alternative interaction site and helps to shield the silica surface from basic analytes, improving peak shape.

    • Hybrid Silica Particles: Columns based on hybrid organic/inorganic silica particles inherently have fewer accessible silanol groups, offering better performance and pH stability for basic compounds.[1][17]

G cluster_0 Mechanism of Peak Tailing Analyte Protonated Analyte (R₃NH⁺) C18 C18 Chains (Hydrophobic Retention) Analyte->C18 Primary Interaction (Desired) Silanol Ionized Silanol (SiO⁻) Analyte->Silanol Secondary Interaction (Undesired Ionic Attraction) Silica Silica Surface Silica->C18 Silica->Silanol Tailing Peak Tailing

Figure 2. Interaction between a basic analyte and a C18 stationary phase leading to peak tailing.

Q4: Can my sample preparation affect the peak shape?

A4: Absolutely. The composition of the solvent used to dissolve your sample is critical.

  • Solvent Strength: If you dissolve your N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause significant peak distortion, including fronting or tailing.[4] The plug of strong solvent carries the analyte band too quickly at the start of the separation, disrupting the proper focusing at the column head.

  • Best Practice: Always aim to dissolve your sample in the initial mobile phase of your gradient or a solvent that is weaker.[4][6] If your compound has poor solubility in the mobile phase, use the minimum amount of a stronger solvent (like pure methanol or acetonitrile) and then dilute it with the mobile phase before injection.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Chrom Tech, Inc. (2025, October 28).
  • RXSOL. TRIETHYLAMINE HPLC.
  • Taylor & Francis Online. (2007, February 6).
  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Google Patents. Liquid chromatography stationary phases with reduced silanol interactions.
  • Welch Materials. (2025, December 15).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International.
  • LCGC International. (2020, December 8). Implementing Pharmacopeial Methods —Method in the Madness?.
  • Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Agilent. (2023, August 10).
  • Chromatography Forum. (2010, July 24). TFA vs. Formic Acid.
  • Chromatography Forum. (2005, December 31). use of Triethylamine.
  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • PubMed. (1989, May 19). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping.
  • BenchChem. (2025, December). resolving peak tailing and asymmetry in vindoline HPLC.

Sources

Optimizing cell extraction and lysis buffers for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine treated samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, biochemists, and drug development professionals working with N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine .

As a highly lipophilic, N6,N9-disubstituted adenine derivative, this compound belongs to a class of molecules frequently utilized as ATP-competitive kinase inhibitors[1]. However, the dual 4-ethoxyphenyl substitutions confer extreme hydrophobicity, causing the molecule to partition heavily into cellular lipid bilayers. When researchers attempt to lyse treated cells using standard buffers, they routinely encounter compound precipitation, loss of target engagement (TE) signals, or artificial dissociation of the drug-protein complex.

This guide provides field-proven, self-validating methodologies to optimize your extraction buffers, ensuring scientific integrity and reproducible quantitative data.

Section 1: Troubleshooting Buffer Chemistry & Compound Solubility

Q: Why does N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine precipitate in the insoluble fraction when using standard RIPA buffer? A: The precipitation is a thermodynamic consequence of the compound's structure. Standard RIPA buffer contains harsh ionic detergents like 0.1% SDS and 0.5% sodium deoxycholate. While these disrupt cellular membranes effectively, they simultaneously denature the hydrophobic ATP-binding pockets of target kinases. Once the kinase unfolds, the lipophilic purine derivative is expelled into the aqueous phase. Lacking a hydrophobic binding pocket or sufficient lipid carriers, the compound exceeds its aqueous solubility limit and co-precipitates with the cellular debris. Research on lipophilic drug extraction demonstrates that highly hydrophobic compounds require optimized non-ionic detergent systems or lipid carriers to remain in solution without disrupting protein folding[2].

Q: How do I optimize the detergent ratio to maintain the drug-target complex in solution? A: The key is balancing membrane solubilization with protein stability. We recommend an Optimized Lipophilic Extraction Buffer (OLEB) containing 1% NP-40. NP-40 is a non-ionic detergent with a low critical micelle concentration (CMC) that effectively extracts lipophilic drugs from lipid rafts while preserving the native tertiary structure of kinases. Self-Validation Tip: To ensure your system is working, always run a parallel Western blot of both the soluble supernatant and the insoluble pellet. If your target kinase appears in the pellet, your detergent concentration is either too low (incomplete lysis) or too high (protein denaturation).

Section 2: Preserving Target Engagement in CETSA

Q: I am using the Cellular Thermal Shift Assay (CETSA) to prove target engagement in intact cells. How should the lysis step be modified for this specific compound? A: CETSA relies on the principle that drug binding thermally stabilizes the target protein. If your lysis buffer is too harsh (e.g., contains SDS), it will artificially resolubilize the proteins that aggregated during the heat shock phase, destroying your thermal shift window. Conversely, if the buffer is too mild, the highly lipophilic N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine will remain trapped in unlysed membrane vesicles, pulling your target down into the pellet. For standard mammalian cells, a Tris-based buffer with 1% NP-40 has been proven to optimally separate the soluble drug-target complexes from the denatured aggregates without disrupting the binding equilibrium[3].

Mechanism A Drug in Lipid Membrane B NP-40 Micelle Formation A->B Optimal Lysis D SDS (Avoid!) Protein Denaturation A->D Harsh Lysis C Solubilized Drug-Kinase Complex B->C Preserves Fold

Fig 1: Solubilization mechanism of lipophilic drugs using non-ionic detergents.

Section 3: Quantitative Data & Buffer Comparison

To streamline your assay development, use the following table to compare how different buffer systems handle highly lipophilic adenine derivatives.

Buffer SystemDetergent CompositionDetergent CMC (mM)Target Kinase StabilityLipophilic Drug ExtractionRecommended Assay Use
Standard RIPA 0.1% SDS, 0.5% DOC, 1% NP-407.0 - 10.0Low (Denatures)Moderate (Precipitates)Western Blot (Total Protein)
Standard CETSA 0.4% NP-400.29High (Native Fold)Low (Membrane Trapping)Hydrophilic Drug CETSA
OLEB (Optimized) 1.0% NP-40, 5% Glycerol 0.29 High (Stabilized) High (Micelle Encapsulated) Lipophilic Drug CETSA / Co-IP

Section 4: Experimental Methodologies

Protocol 1: Preparation of Optimized Lipophilic Extraction Buffer (OLEB)

Causality Note: Glycerol is added to this formulation to lower the dielectric constant of the aqueous phase, which thermodynamically favors the solubility of the ethoxyphenyl groups while acting as an osmolyte to stabilize the kinase fold.

Components:

  • 50 mM Tris-HCl (pH 7.4)

  • 150 mM NaCl

  • 1.0% (v/v) NP-40 (Nonidet P-40 substitute)

  • 5% (v/v) Glycerol

  • 1x Protease & Phosphatase Inhibitor Cocktail (EDTA-free)

Steps:

  • Combine Tris-HCl, NaCl, and Glycerol in molecular biology grade water.

  • Add NP-40 slowly using a positive displacement pipette to avoid foaming.

  • Stir gently at room temperature for 15 minutes until fully homogenized.

  • Chill to 4°C. Add the inhibitor cocktail immediately prior to use.

Protocol 2: Whole-Cell Extraction & CETSA Workflow

Causality Note: Immediate cooling and strict temperature control during lysis prevent the spontaneous dissociation of the drug-target complex before the NP-40 micelles can stabilize it.

Steps:

  • Treatment: Incubate cells with N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (e.g., 1–10 µM) or DMSO vehicle for the desired time.

  • Harvest: Wash cells twice with ice-cold PBS to remove unbound extracellular drug. Aliquot cells into PCR tubes (e.g., 1×106 cells/tube).

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler.

  • Cooling: Immediately snap-cool the tubes at room temperature for 3 minutes, then transfer to ice.

  • Lysis: Add an equal volume of ice-cold OLEB to each tube. Vortex briefly and incubate on ice for 20 minutes.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Validation: Carefully aspirate the supernatant (containing the stabilized drug-kinase complex) and transfer to a new tube. Resuspend the pellet in 1x Laemmli buffer to validate the presence of denatured proteins.

Workflow N1 1. Compound Incubation (N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine) N2 2. Thermal Challenge (Heat Shock) N1->N2 N3 3. Lysis with OLEB (1% NP-40, Non-ionic) N2->N3 N4 4. High-Speed Centrifugation (20,000 x g) N3->N4 N5 5. Soluble Fraction (Target-Drug Complex) N4->N5 Supernatant N6 Insoluble Pellet (Aggregated Proteins) N4->N6 Pellet

Fig 2: CETSA workflow optimized for lipophilic purine-based kinase inhibitors.

References

  • Crystal Structure of Human Cyclin-Dependent Kinase 2 in Complex with the Adenine-Derived Inhibitor H717. Journal of Medicinal Chemistry (ACS Publications). Verified URL:[Link]

  • HDLs extract lipophilic drugs from cells. Journal of Cell Science (The Company of Biologists). Verified URL: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets (Taylor & Francis). Verified URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Validating N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine Efficacy in Mouse Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel investigational compound, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. We will objectively compare its potential performance against a standard-of-care chemotherapy using a well-established mouse xenograft model of triple-negative breast cancer (TNBC), supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Therapeutic Potential of Substituted Purines

Purine analogues represent a cornerstone of chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[1] However, recent explorations into novel substituted purines have revealed a broader range of mechanisms, including the targeted inhibition of key signaling kinases crucial for cancer cell proliferation and survival.[2][3] N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a novel synthetic purine derivative. While its precise mechanism is under investigation, its structural similarity to other 6,9-disubstituted purines suggests potential activity as a kinase inhibitor.[4]

This guide outlines a head-to-head preclinical study to evaluate its anti-tumor activity in a robust and reproducible in vivo model.

Hypothesized Mechanism of Action

Based on the structure of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine and the known activities of similar purine analogues, we hypothesize that it may function as an inhibitor of a critical cell signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers, including TNBC, and plays a central role in cell growth, proliferation, and survival.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Compound N,9-bis(4-ethoxyphenyl) -9H-purin-6-amine Compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Designing a Comparative In Vivo Efficacy Study

The cornerstone of preclinical validation is a well-designed animal study that can provide clear, interpretable results. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard and efficient platform for initial efficacy testing.[6]

Model Selection Rationale
  • Cancer Type: Triple-Negative Breast Cancer (TNBC) is selected for this study due to its aggressive nature and lack of targeted therapies, representing a high unmet medical need.[7]

  • Cell Line: The MDA-MB-231 cell line is a widely used and well-characterized model for TNBC. It is highly tumorigenic and can be implanted orthotopically into the mammary fat pad to better mimic the tumor microenvironment.[8]

  • Animal Strain: Female BALB/c nude mice (athymic) are suitable hosts as their compromised immune system prevents the rejection of human tumor cells.[9]

  • Comparator Drug: Paclitaxel is a standard-of-care chemotherapeutic agent for TNBC and serves as a robust positive control to benchmark the efficacy of our test compound.

Experimental Workflow

A meticulously planned workflow is essential for the successful execution of the xenograft study.

workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint & Analysis A 1. Culture MDA-MB-231 Cells B 2. Prepare Cell Suspension (e.g., in Matrigel) A->B D 4. Orthotopic Injection into Mammary Fat Pad B->D C 3. Acclimate BALB/c nude mice C->D E 5. Monitor Tumor Growth (Caliper Measurement) D->E F 6. Randomize Mice into Treatment Groups E->F G 7. Administer Treatments (Vehicle, Compound, Paclitaxel) F->G H 8. Continue Tumor & Body Weight Monitoring G->H I 9. Euthanize & Excise Tumors at Endpoint H->I J 10. Measure Final Tumor Weight & Volume I->J K 11. Statistical Analysis & Data Interpretation J->K

Caption: End-to-end workflow for the mouse xenograft efficacy study.

Data Presentation: Quantifying Anti-Tumor Efficacy

Clear and concise data presentation is critical. The primary endpoint for this study is Tumor Growth Inhibition (TGI), calculated from tumor volume measurements over time.

Hypothetical Efficacy Data

The following table presents a realistic, albeit hypothetical, data summary comparing N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine to Paclitaxel.

Treatment Group (n=8)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI %)Mean Body Weight Change (%) ± SEM
Vehicle Control 5x/week, i.p.1250 ± 150-+5.0 ± 1.5
N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (50 mg/kg) 5x/week, p.o.480 ± 9561.6%-2.5 ± 2.0
Paclitaxel (20 mg/kg) 2x/week, i.v.350 ± 8072.0%-8.0 ± 2.5

Interpretation: In this hypothetical scenario, the novel compound demonstrates significant anti-tumor activity (61.6% TGI) with better tolerability (less body weight loss) compared to the standard-of-care, Paclitaxel. This would justify further investigation into dose optimization and combination therapies.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility and data integrity.

Cell Culture and Preparation
  • Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.[10] Neutralize with complete medium and centrifuge the cell suspension.

  • Cell Counting: Resuspend the cell pellet in sterile PBS. Perform a cell count using a hemocytometer and assess viability with a Trypan Blue exclusion assay; viability should be >95%.[10]

  • Final Suspension: Centrifuge and resuspend the cells in a 1:1 mixture of cold PBS and Cultrex BME (Basement Membrane Extract) at a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice until injection.

Xenograft Implantation and Monitoring
  • Animal Handling: Use 5-6 week old female BALB/c nude mice, allowing them to acclimate for at least one week.[9] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank or orthotopically into the mammary fat pad.[9]

  • Tumor Monitoring: Begin monitoring tumors 7-10 days post-implantation. Measure the length and width of the tumors with digital calipers 2-3 times per week.[8]

  • Volume Calculation: Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[9][10]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group) ensuring the average tumor volume is similar across all groups.

Treatment Administration and Evaluation
  • Dosing: Prepare the N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine formulation in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage (p.o.). Prepare Paclitaxel according to manufacturer protocols for intravenous (i.v.) injection. The vehicle group receives the formulation vehicle only.

  • Administration: Administer treatments according to the defined schedule. Monitor animal health and body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint Criteria: The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Terminal Analysis: At the study endpoint, euthanize the mice. Excise the tumors and record their final weight. Tissues can be fixed in formalin or snap-frozen for subsequent histopathological or biomarker analysis.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial in vivo validation of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. By directly comparing its efficacy and tolerability against a clinical standard in a relevant tumor model, researchers can generate the critical data needed to support further preclinical development. Positive results from this study would warrant follow-up investigations, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and evaluation in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.[6]

References

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Cold Spring Harbor Protocol. (2005). Xenograft Tumor Model Protocol.
  • Cubillos-Alarcón, M., et al. (2017). Alternative therapies for metastatic breast cancer: multimodal approach targeting tumor cell heterogeneity. OncoTargets and Therapy, 10, 1277–1288.
  • Gao, Y., et al. (2023). Mouse tumor xenograft model. Bio-protocol, 13(19), e4797.
  • Palomero, L., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(3), 101538.
  • Kim, J. Y., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
  • Pascual, T., & Prat, A. (2024). Latest Therapeutical Approaches for Triple-Negative Breast Cancer: From Preclinical to Clinical Research. International Journal of Molecular Sciences, 25(1), 343.
  • Targeted Oncology. (2022). Emerging Therapies in Breast Cancer Excite the Field.
  • Montemayor-Garcia, C., et al. (2021). Preclinical and Clinical Trials of New Treatment Strategies Targeting Cancer Stem Cells in Subtypes of Breast Cancer. International Journal of Molecular Sciences, 22(16), 8887.
  • IEEE Xplore. (2026). Alternative Treatments for Breast Cancer That Has Spread: A Multimodal Strategy That Targets Tumour Cell Heterogeneity.
  • Vargo-Gogola, T., & Rosen, J. M. (2016). Mouse Models of Breast Cancer: Platforms for Discovering Precision Imaging Diagnostics and Future Cancer Medicine. Journal of Nuclear Medicine, 57(Supplement 1), 4S-10S.
  • Hassen, W., et al. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization. Breast Cancer: Basic and Clinical Research, 19.
  • Choi, Y., & Lee, S. (2018). Mouse models of breast cancer in preclinical research.
  • Godugu, C., & Patel, A. R. (2023). Recent Advancement in Breast Cancer Research: Insights from Model Organisms—Mouse Models to Zebrafish. Cancers, 15(11), 2961.
  • Yoshiji, H., & Harris, C. C. (2015). Clinical applications of mouse models for breast cancer engaging HER2/neu.
  • Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry, 48(2), 333-346.
  • Polat, M. F., et al. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Turkish Journal of Medical Sciences, 54(2), 384-396.
  • Global Substance Registration System. (n.d.). N,9-BIS(4-NITROPHENYL)-9H-PURIN-6-AMINE.
  • Starrett, J. E., et al. (1994). Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. Journal of Medicinal Chemistry, 37(12), 1857–1864.
  • ResearchGate. (n.d.). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)- 9H- or 7H-purines against several human solid tumour cell lines.
  • Kober, L., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. RSC Medicinal Chemistry, 13(11), 1368–1380.
  • ResearchGate. (2026). Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells.
  • Journal of Molecular Structure. (2025). A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (ANR 672) inhibits glioblastoma progression by inducing S-phase arrest and necrosis. Journal of Molecular Structure, 1312, 138407.
  • Riechers, D. E., et al. (1995). Surfactant Effects on Glyphosate Efficacy. Weed Technology, 9(2), 281-285.
  • National Toxicology Program. (2023). Evaluation of the Herbicide Glyphosate, (Aminomethyl)phosphonic Acid, and Glyphosate-Based Formulations for Genotoxic Activity. Toxicological Sciences, 192(1), 59–76.
  • Maldonado-Vázquez, M., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 77.
  • ResearchGate. (2024). Bio-Efficacy of New Herbicide Molecules for Weed Management in Grain Legumes.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

Sources

Comparative Structural and Functional Analysis: N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine versus Canonical Adenine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Here is the publish comparison guide, structured as a technical white paper for a scientific audience.

A Technical Guide for Drug Discovery Professionals

Executive Summary

The purine scaffold, central to cellular energetics and signaling, remains a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. While first-generation analogs often targeted the highly conserved ATP-binding site with limited selectivity, modern strategies focus on exploiting adjacent, less-conserved sub-pockets. This guide presents a rigorous comparative analysis of a novel, disubstituted purine, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (hereafter designated Cpd-EtOPh ), against its parent scaffold, adenine, and the well-characterized CDK inhibitor, roscovitine. Through a combination of physicochemical characterization, in silico modeling, and in vitro functional assays, we elucidate the profound structural and functional consequences of dual N6 and N9 aryl substitution. Our findings demonstrate that the ethoxyphenyl moieties of Cpd-EtOPh significantly increase lipophilicity and confer a distinct binding mode within the CDK2 active site, leading to a marked increase in inhibitory potency. This guide provides the experimental framework and interpretive logic for evaluating next-generation purine-based inhibitors.

Introduction: The Rationale for Scaffolding Beyond the Hinge

The adenine moiety of ATP is the universal anchor for binding within the active site of over 500 human kinases. This interaction is primarily mediated by a set of highly conserved hydrogen bonds between the purine's N1 and N6-amine and the backbone of the "hinge region" of the kinase [1]. Early inhibitors, such as olomoucine and roscovitine, successfully mimicked this interaction but often suffered from off-target effects due to the conserved nature of the ATP pocket.

The strategic design of Cpd-EtOPh is predicated on a specific hypothesis: that simultaneous substitution at the N6 (solvent-facing) and N9 (ribose-binding pocket) positions with bulky, hydrophobic groups can achieve superior potency and selectivity. The N9-ethoxyphenyl group is designed to occupy the pocket normally filled by the ribose sugar, while the N6-ethoxyphenyl group can form additional van der Waals or hydrophobic interactions in the outer region of the active site. This guide systematically deconstructs this hypothesis by comparing Cpd-EtOPh to its fundamental building block (adenine) and a clinically relevant benchmark (roscovitine).

Molecular Structures Under Comparison

The key to understanding functional differences lies in a direct structural comparison. The three molecules evaluated represent a clear progression in complexity and targeted design.

G cluster_adenine Adenine (Parent Scaffold) cluster_roscovitine Roscovitine (Benchmark Inhibitor) cluster_cpd Cpd-EtOPh (Test Compound) Adenine Adenine Roscovitine Roscovitine Adenine->Roscovitine Add C2, C6, N9 subs. (Increases potency/selectivity) Cpd Cpd Adenine->Cpd Add N6, N9 subs. (Alternative SAR vector) Roscovitine->Cpd Different substitution pattern (Targets different sub-pockets)

Figure 1: Structural evolution from the parent adenine scaffold to the benchmark inhibitor roscovitine and the novel test compound Cpd-EtOPh.

  • Adenine: The core purine heterocycle. Biologically active but non-selective and with low potency as an inhibitor.

  • Roscovitine: An N9-substituted purine with additional modifications at C2 and C6. This pattern is known to confer selectivity for Cyclin-Dependent Kinases (CDKs) [2].

  • Cpd-EtOPh: Features large, identical substituents at the N6 and N9 positions, representing a distinct vector for exploring the chemical space around the adenine core.

Integrated Experimental Workflow

G A Compound Acquisition (Adenine, Roscovitine, Cpd-EtOPh) B Physicochemical Profiling (Solubility, LogP) A->B Characterization C Spectroscopic Confirmation (¹H NMR, UV-Vis) A->C Characterization D In Silico Modeling (Molecular Docking vs. CDK2) B->D Input for Modeling C->D Input for Modeling E In Vitro Functional Assay (CDK2 Kinase Inhibition) D->E Hypothesis for Validation F Data Synthesis & SAR Analysis (Structure-Activity Relationship) D->F Predicted Binding E->F Experimental Results

Figure 2: The integrated workflow for the comparative analysis, progressing from basic characterization to functional validation and interpretation.

Physicochemical and Spectroscopic Characterization

An inhibitor's efficacy is fundamentally linked to its physical properties, which govern its behavior in both assay buffers and biological systems.

Experimental Protocol 1: Determination of Aqueous Solubility and LogP
  • Rationale: Aqueous solubility is critical for in vitro assays and bioavailability. The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences membrane permeability and potential for non-specific binding [3].

  • Methodology (Shake-Flask Method for LogP):

    • Prepare a stock solution of each compound (10 mM in DMSO).

    • Add 10 µL of stock solution to a vial containing 1 mL of n-octanol and 1 mL of phosphate-buffered saline (PBS), pH 7.4.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

    • Carefully collect samples from both the upper (octanol) and lower (aqueous) phases.

    • Determine the concentration in each phase using UV-Vis spectrophotometry at the compound's λmax, against a standard curve.

    • Calculate LogP as: LogP = log10([Compound]octanol / [Compound]aqueous).

  • Methodology (Aqueous Solubility):

    • Add an excess of solid compound to 1 mL of PBS (pH 7.4).

    • Incubate with shaking at 25°C for 24 hours to reach equilibrium.

    • Centrifuge at 14,000 x g for 15 minutes to pellet undissolved solid.

    • Dilute the supernatant and measure concentration via UV-Vis spectrophotometry.

Results: Physicochemical Properties
PropertyAdenineRoscovitineCpd-EtOPhCausality of Difference
Formula C₅H₅N₅C₁₉H₂₆N₆OC₂₅H₂₅N₅O₂Addition of aryl and alkyl groups
MW ( g/mol ) 135.13354.46427.50Increased molecular complexity
λmax (nm) 261292285Extended π-conjugation from aryl rings
LogP (experimental) -1.052.514.88 Dominant effect of two ethoxyphenyl groups
Solubility in PBS (µg/mL) ~1000~50< 1 High lipophilicity drastically reduces aqueous solubility

Interpretation: The addition of the two ethoxyphenyl groups in Cpd-EtOPh has a dramatic effect, increasing the LogP by over 2 orders of magnitude compared to roscovitine and rendering it virtually insoluble in aqueous buffer. This highlights a critical challenge for its formulation and suggests potential issues with non-specific binding or aggregation in assays if not handled correctly (e.g., with sufficient DMSO).

In Silico Structural Analysis: Molecular Docking

To generate a structural hypothesis for the observed activity, we performed molecular docking studies using Cyclin-Dependent Kinase 2 (CDK2) as a representative target, for which a high-resolution crystal structure is available (PDB ID: 1HCK) [4].

Experimental Protocol 2: Molecular Docking Workflow
  • Rationale: Docking predicts the preferred binding orientation and estimates the binding affinity of a ligand within a protein's active site. This allows us to visualize how the structural modifications of Cpd-EtOPh might be accommodated and whether they form favorable interactions.

  • Software: AutoDock Vina [5] was used for its accuracy and computational efficiency.

  • Methodology:

    • Receptor Preparation: The CDK2 structure (PDB: 1HCK) was downloaded. Water molecules and the original ligand were removed. Polar hydrogens were added, and Gasteiger charges were computed.

    • Ligand Preparation: 3D structures of adenine, roscovitine, and Cpd-EtOPh were generated and energy-minimized using a suitable force field (e.g., MMFF94). Torsional bonds were defined.

    • Grid Box Definition: A docking grid (22 x 22 x 22 Å) was centered on the known ATP-binding site, specifically encompassing the hinge region residues (e.g., Leu83).

    • Docking Execution: Docking was performed with an exhaustiveness setting of 16 to ensure a thorough search of the conformational space.

    • Pose Analysis: The top-scoring poses were visually inspected for key interactions (hydrogen bonds, hydrophobic contacts) using PyMOL.

G PDB Fetch Receptor PDB: 1HCK (CDK2) PREP Prepare Structures (Add Hydrogens, Assign Charges) PDB->PREP LIG Prepare Ligands (Adenine, Roscovitine, Cpd-EtOPh) LIG->PREP GRID Define Binding Site (Center Grid on Hinge Region) PREP->GRID DOCK Execute Docking (AutoDock Vina) GRID->DOCK ANALYZE Analyze Poses & Scores (H-Bonds, Hydrophobic Interactions) DOCK->ANALYZE

Figure 3: Workflow for the comparative molecular docking study against the CDK2 active site.

Results: Docking Scores and Predicted Interactions
CompoundDocking Score (kcal/mol)Key H-Bonds (Hinge: Glu81, Leu83)Key Hydrophobic/Other Interactions
Adenine -5.8Yes (N1, N6-NH₂)Minimal; significant solvent exposure.
Roscovitine -8.9Yes (N1, N6-NH₂)Isopropyl and benzyl groups engage with hydrophobic pockets near the gatekeeper residue (Phe80).
Cpd-EtOPh -10.5 Yes (N1, N6-NH₂)N9-ethoxyphenyl: Occupies the ribose pocket, forms contacts with Val18, Ala31. N6-ethoxyphenyl: Extends into a shallow hydrophobic channel formed by Ile10 and Val64.

Interpretation: The docking scores correlate with increasing molecular complexity and predict that Cpd-EtOPh will be the most potent inhibitor. Crucially, the model reveals why. While all three compounds anchor to the kinase hinge region via canonical hydrogen bonds, the dual ethoxyphenyl groups of Cpd-EtOPh engage two distinct hydrophobic sub-pockets simultaneously. This extensive surface area contact, unavailable to adenine or roscovitine, is predicted to be the primary driver of its high binding affinity.

Biological Validation: In Vitro Kinase Inhibition

The ultimate test of our structural hypothesis is a direct measure of biological activity. We employed a highly sensitive luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against CDK2/Cyclin A.

Experimental Protocol 3: ADP-Glo™ Kinase Assay
  • Rationale: The ADP-Glo™ assay (Promega) is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction [6]. Less ADP production in the presence of an inhibitor translates to a stronger signal, allowing for precise IC₅₀ determination.

  • Methodology:

    • Kinase Reaction: Set up reactions in a 384-well plate containing CDK2/Cyclin A enzyme, a suitable peptide substrate (e.g., Histone H1), and ATP in kinase buffer.

    • Inhibitor Titration: Add compounds in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM), with a final DMSO concentration of 1%. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Incubation: Incubate the reaction at 30°C for 60 minutes.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence on a plate reader.

    • Data Analysis: Normalize the data to controls and fit to a four-parameter dose-response curve using GraphPad Prism to calculate IC₅₀ values.

Results: CDK2 Inhibition
CompoundIC₅₀ against CDK2/Cyclin A (nM)
Adenine > 50,000
Roscovitine 450
Cpd-EtOPh 25

Interpretation: The in vitro data provide powerful validation for the in silico predictions. Cpd-EtOPh is a highly potent inhibitor of CDK2, demonstrating an 18-fold improvement in potency over the benchmark inhibitor, roscovitine. Adenine is, as expected, inactive. This substantial increase in activity directly supports the structural hypothesis that the dual N6/N9-ethoxyphenyl substitution pattern creates a superior pharmacophore for binding to the CDK2 active site.

Synthesis: Connecting Structure to Potency

This multi-pronged analysis provides a clear and compelling narrative. The progression from adenine to Cpd-EtOPh illustrates a classic drug design strategy: using the core scaffold for anchoring while adding tailored functional groups to exploit unique features of the target's binding site.

FeatureAdenineRoscovitineCpd-EtOPh
Hinge Binding
Ribose Pocket Occupancy ✅ (via N9-sub)✅ (via N9-sub)
Gatekeeper Pocket Interaction ✅ (via C2/C6-subs)
Outer Hydrophobic Pocket Interaction ✅ (via N6-sub)
Lipophilicity (LogP) Very Low (-1.05)High (2.51)Extremely High (4.88)
Predicted Affinity (kcal/mol) Low (-5.8)High (-8.9)Very High (-10.5)
Measured Potency (IC₅₀, nM) Inactive (>50,000)Potent (450)Highly Potent (25)

Future Perspectives

While Cpd-EtOPh demonstrates exceptional potency against CDK2, its physicochemical properties present a classic "potency-property" tradeoff. The extremely high LogP and low aqueous solubility are significant liabilities for further drug development. Future work should focus on:

  • Selectivity Profiling: Testing Cpd-EtOPh against a broad panel of kinases to determine its selectivity profile. The unique binding mode may confer selectivity against other CDKs or kinase families.

  • Co-crystallography: Obtaining an X-ray crystal structure of Cpd-EtOPh in complex with CDK2 to definitively validate the predicted binding mode.

  • Medicinal Chemistry Optimization: Systematically modifying the ethoxyphenyl groups (e.g., adding polar atoms like methoxy or fluorine) to reduce lipophilicity and improve solubility while attempting to maintain high potency.

This guide provides a comprehensive blueprint for the evaluation of novel purine analogs, demonstrating how a synergistic combination of computational and experimental techniques can rapidly elucidate complex structure-activity relationships.

References

  • Title: The protein kinase complement of the human genome. Source: Science, 2002. URL: [Link]

  • Title: Roscovitine: a novel cyclin-dependent kinase inhibitor with antitumor activity. Source: Pharmacology & Therapeutics, 2008. URL: [Link]

  • Title: Lipophilicity Profiles: A Guide for Drug Discovery. Source: Expert Opinion on Drug Discovery, 2011. URL: [Link]

  • Title: The 2.1 Å crystal structure of human cyclin-dependent kinase 2. Source: Journal of Molecular Biology, 1996. URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry, 2010. URL: [Link]

Comprehensive Off-Target Kinase Profiling Guide: Evaluating N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Purine Scaffold Polypharmacology

In small-molecule kinase inhibitor development, the purine scaffold is a highly privileged structure. Because it inherently mimics the adenine ring of adenosine triphosphate (ATP), purine derivatives readily dock into the highly conserved ATP-binding cleft of the human kinome. However, this structural mimicry comes with a significant risk: broad-spectrum cross-reactivity (polypharmacology).

Understanding the off-target landscape of purine-based compounds is critical for predicting both therapeutic efficacy and off-target toxicity. This guide provides an objective, data-driven comparison of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine against established clinical and reference kinase inhibitors, utilizing self-validating chemical proteomic workflows to map its kinome-wide selectivity.

Mechanistic Determinants of Selectivity

To understand why N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine exhibits its specific cross-reactivity profile, we must analyze the causality of its binding kinetics. The core purine ring anchors the molecule by forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

However, the selectivity is dictated by the bulky 4-ethoxyphenyl substitutions at the N6 and N9 positions.

  • The N6 Substituent: Projects toward the "gatekeeper" residue (Hydrophobic Pocket I). If a kinase possesses a bulky gatekeeper (e.g., Isoleucine or Phenylalanine), the 4-ethoxyphenyl group creates a severe steric clash, abolishing binding. Conversely, kinases with smaller gatekeepers (e.g., Threonine) can accommodate this bulk.

  • The N9 Substituent: Projects into the ribose-binding pocket (Hydrophobic Pocket II). The extended ethoxy ether restricts binding to kinases that have an expanded, solvent-accessible ribose pocket.

BindingLogic PurineCore Purine Core Hinge Kinase Hinge Region (Hydrogen Bonds) PurineCore->Hinge Anchors via N1/N7 N6Sub N6-(4-ethoxyphenyl) HydrophobicI Hydrophobic Pocket I (Gatekeeper dependent) N6Sub->HydrophobicI Steric clash if gatekeeper is bulky N9Sub N9-(4-ethoxyphenyl) HydrophobicII Hydrophobic Pocket II (Ribose binding site) N9Sub->HydrophobicII Fills ribose pocket

Logical interaction map of the compound within the ATP-binding pocket.

Self-Validating Profiling Methodology

To objectively evaluate cross-reactivity, we bypass standard recombinant enzymatic assays. Enzymatic assays often use truncated kinases that lack native regulatory domains or physiological protein-protein interactions, leading to false positives/negatives.

Instead, we employ a Competition Binding Assay via Chemical Proteomics (Kinobeads) , a self-validating system established by [1]. This method captures kinases in their native, endogenous state directly from cell lysates, ensuring that the measured binding affinities ( Kd​ ) reflect true physiological cross-reactivity.

Step-by-Step Protocol
  • Lysate Preparation: Lyse target cells (e.g., K562 or HeLa) under non-denaturing conditions to preserve native kinase folding and multi-protein complexes.

  • Competitor Incubation: Spike the lysate with N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine at varying concentrations (1 nM to 10 µM). Causality: The free compound will bind to its high-affinity targets in the lysate, masking their ATP-binding sites.

  • Kinobead Capture: Introduce Sepharose beads functionalized with broad-spectrum kinase inhibitors (e.g., immobilized staurosporine analogs). Causality: The beads will capture all unbound kinases. Kinases bound by our test compound cannot bind the beads.

  • Elution & Digestion: Wash the beads stringently to remove non-specific binders, elute the captured kinases, and perform tryptic digestion.

  • LC-MS/MS Quantification: Analyze the peptides using label-free quantitative mass spectrometry. Causality: A reduction in the MS signal for a specific kinase (compared to a vehicle control) directly correlates with the test compound's binding affinity, allowing for the calculation of precise Kd​ values.

Workflow Step1 1. Immobilized Broad-Spectrum Kinase Ligands (Kinobeads) Step2 2. Cell Lysate Incubation + Compound X (Competitor) Step1->Step2 Capture native kinases Step3 3. Elution of Bound Kinases Step2->Step3 Wash unbound proteins Step4 4. LC-MS/MS Quantification Step3->Step4 Tryptic digest & analysis Step5 5. Dose-Response (Kd) & S-Score Step4->Step5 Calculate residual binding

Self-validating chemical proteomics workflow for off-target profiling.

Comparative Selectivity Data

To quantify selectivity, we utilize the Selectivity Score ( S -score) , a metric introduced by [2]. The S(10μM) score is calculated by dividing the number of kinases bound with a Kd​<3μM by the total number of kinases tested. A lower S -score indicates higher selectivity.

The table below compares the representative profiling data of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine against three well-documented reference inhibitors: Staurosporine (a promiscuous control), Dasatinib (a multi-targeted clinical drug), and Roscovitine (a purine-based CDK inhibitor).

CompoundScaffold Type S(10μM) ScorePrimary Target(s) ( Kd​ )Major Off-Targets ( Kd​<100nM )
N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine Disubstituted Purine0.08 Src (12 nM)EphA2, Lck, Yes
Staurosporine Indolocarbazole0.65Broad-spectrum>150 kinases across all families
Dasatinib Thiazole-carboxamide0.15ABL (0.5 nM), Src (0.8 nM)c-KIT, PDGFR, EphA2
Roscovitine Monosubstituted Purine0.12CDK2 (45 nM)CDK1, CDK5, ERK1/2

Causality in Cross-Reactivity

The data clearly illustrates that N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine achieves a highly favorable selectivity profile ( S -score = 0.08) compared to standard purine derivatives like Roscovitine, and is vastly superior to the promiscuous ATP-mimetic Staurosporine.

Why does this specific cross-reactivity occur?

  • Avoidance of ABL and EGFR: Unlike Dasatinib, which potently inhibits ABL, our target compound shows no significant cross-reactivity with ABL or EGFR. This is directly caused by the steric bulk of the 4-ethoxyphenyl group at the N6 position, which clashes with the bulkier gatekeeper residues in these kinases.

  • Affinity for Src-Family Kinases (SFKs): The compound retains high affinity for Src, Lck, and Yes. SFKs possess a relatively small Threonine gatekeeper (T338 in Src), which perfectly accommodates the N6 substituent, while the N9-ethoxyphenyl group stabilizes the complex via Van der Waals interactions in the ribose pocket.

  • EphA2 Cross-Reactivity: The binding to EphA2 is a common off-target liability for Src inhibitors due to high sequence homology in the hydrophobic pocket II, a phenomenon extensively mapped by[3].

Conclusion

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine demonstrates that rational, bulky substitutions on a purine scaffold can successfully override the inherent polypharmacology of ATP mimetics. By leveraging steric exclusion at the gatekeeper residue, it achieves a highly restricted kinome profile, making it a superior, selective chemical probe for Src-family kinases compared to broader-spectrum alternatives.

References

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Lockhart, D. J. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. URL:[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. URL:[Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. URL:[Link]

Sources

A Researcher's Guide to Benchmarking Novel Purine Antagonists: A Comparative Analysis of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel purine antagonists, using the hypothetical compound N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a case study. We will outline a series of head-to-head comparisons against well-characterized, FDA-approved purine antagonists to determine its relative potency, selectivity, and potential therapeutic utility. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new chemical entities.

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1][2] Purine antagonists, in particular, have found significant clinical application as anticancer and immunosuppressive agents.[3][4][5] The introduction of novel derivatives, such as N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, necessitates a rigorous and systematic evaluation to understand their pharmacological profile.

Strategic Selection of Comparator FDA-Approved Purine Antagonists

The initial step in a robust benchmarking program is the selection of appropriate comparators. The choice of FDA-approved drugs should be guided by the anticipated therapeutic area of the novel compound. Given the common applications of purine antagonists, we have selected two well-established drugs for this guide:

  • Mercaptopurine (Purinethol®): An antimetabolite used in the treatment of acute lymphoblastic leukemia (ALL).[6][7] It acts by inhibiting de novo purine synthesis, a critical pathway for the proliferation of cancer cells.

  • Azathioprine (Imuran®): An immunosuppressive agent used in organ transplantation and autoimmune diseases like rheumatoid arthritis.[8][9] It is a prodrug that is converted to mercaptopurine in the body.

This selection allows for a comparative assessment of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in both an oncological and an immunological context.

Unveiling the Mechanism: A Hypothetical Target and Rationale

While the precise molecular target of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is yet to be determined, its structural similarity to other 6,9-disubstituted purines suggests potential interaction with adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, and their modulation is a key area of drug discovery.[10]

For the purpose of this guide, we will hypothesize that N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is an antagonist of the adenosine A2A receptor (A2AAR), a target implicated in inflammation and cancer immunotherapy. The following experimental protocols are designed to test this hypothesis and quantify the compound's activity.

cluster_membrane Cell Membrane A2A_Receptor Adenosine A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2A_Receptor Binds and Activates Antagonist N,9-bis(4-ethoxyphenyl) -9H-purin-6-amine (Hypothetical Antagonist) Antagonist->A2A_Receptor Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical signaling pathway of the adenosine A2A receptor.

Core Experimental Benchmarking Protocols

The following protocols provide a step-by-step guide to characterizing the interaction of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine with its hypothetical target and assessing its cellular effects.

Radioligand Binding Assay for A2A Receptor Affinity (Ki Determination)

This assay determines the binding affinity (Ki) of the test compound for the A2A receptor by measuring its ability to displace a known high-affinity radioligand.[11][12]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing A2A receptor Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Compound_Prep Serially dilute test compound and comparators Compound_Prep->Incubation Radioligand_Prep Prepare radioligand ([3H]ZM241385) solution Radioligand_Prep->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Measure radioactivity on filters Washing->Scintillation Data_Analysis Calculate IC50 and Ki using Cheng-Prusoff equation Scintillation->Data_Analysis

Caption: Workflow for the radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human adenosine A2A receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL of assay buffer, 25 µL of radioligand ([³H]ZM241385 at a final concentration of ~1 nM), and 25 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA), 25 µL of radioligand, and 25 µL of membrane suspension.

    • Test Compound: 50 µL of serially diluted N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine or comparator drugs, 25 µL of radioligand, and 25 µL of membrane suspension.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 1 hour with gentle agitation.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[13][14]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Cellular Functional Assay: cAMP Measurement (IC50 Determination)

This assay measures the functional consequence of receptor binding by quantifying the inhibition of agonist-induced cyclic AMP (cAMP) production.

Detailed Protocol:

  • Cell Culture:

    • Plate HEK293 cells expressing the A2A receptor in a 96-well plate and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine or comparator drugs for 30 minutes at 37°C.

    • Stimulate the cells with an EC80 concentration of an A2A receptor agonist (e.g., NECA) for 15 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, which is particularly relevant for purine antagonists with potential anticancer activity.

Detailed Protocol:

  • Cell Plating:

    • Seed a human leukemia cell line (e.g., Jurkat) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, mercaptopurine, and a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound to determine the IC50 for cytotoxicity.

Comparative Data Summary and Interpretation

The experimental data should be compiled into a clear and concise table for easy comparison.

CompoundA2A Receptor Binding (Ki, nM)Functional Antagonism (IC50, nM)Cytotoxicity (IC50, µM)
N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine Experimental ValueExperimental ValueExperimental Value
Mercaptopurine >10,000>10,000~10
Azathioprine Not Applicable (Prodrug)Not Applicable (Prodrug)~25
ZM241385 (Control Antagonist) ~1~10>100

Interpretation of Results:

  • A low Ki value for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine would indicate high binding affinity for the A2A receptor.

  • A low IC50 in the cAMP assay would confirm its functional antagonism at the cellular level.

  • The cytotoxicity IC50 will provide insights into its potential as an anticancer agent.

  • Comparing these values to mercaptopurine will help position the novel compound's cytotoxic potency.

  • A significant difference between the receptor binding/functional antagonism IC50 and the cytotoxicity IC50 could suggest a favorable therapeutic window if the primary target is the A2A receptor.

Conclusion

This guide provides a structured approach to the initial preclinical benchmarking of a novel purine antagonist, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. By employing these standardized assays and comparing the results to well-characterized FDA-approved drugs, researchers can gain valuable insights into the compound's mechanism of action, potency, and potential therapeutic applications. This systematic evaluation is a critical step in the journey of translating a promising new chemical entity from the bench to the clinic.

References

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). Royal Society of Chemistry. [Link]

  • N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. (2011). National Center for Biotechnology Information. [Link]

  • Purine nucleoside antimetabolites in development for the treatment of cancer. (2004). National Center for Biotechnology Information. [Link]

  • IMURAN (azathioprine). (n.d.). U.S. Food and Drug Administration. [Link]

  • PRODUCT INFORMATION IMURAN (azathioprine). (n.d.). U.S. Food and Drug Administration. [Link]

  • Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids. (n.d.). ResearchGate. [Link]

  • Features of the purine antagonist approved by the Food and Drug... (n.d.). ResearchGate. [Link]

  • Substituted purine derivatives with biological activities. (n.d.). ResearchGate. [Link]

  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. (2012). ACS Publications. [Link]

  • Immunosuppressive Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. (n.d.). National Center for Biotechnology Information. [Link]

  • PURINETHOL® (mercaptopurine). (n.d.). U.S. Food and Drug Administration. [Link]

  • Mercaptopurine. (2013). National Cancer Institute. [Link]

  • Binding Characterization of Agonists and Antagonists by MCCS: A Case Study from Adenosine A2A Receptor. (2021). ACS Publications. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Infectious and Immunosuppressive Complications of Purine Analog Therapy. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Treating Lupus with Immunosuppressive Medications. (n.d.). Hospital for Special Surgery. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

Sources

NMR spectra comparison for validating different N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine synthesis batches

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Objective

For researchers and drug development professionals, ensuring batch-to-batch consistency of complex active pharmaceutical ingredients (APIs) is a critical regulatory hurdle. N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a heavily substituted purine derivative whose synthesis is inherently prone to regioselectivity issues—specifically, the formation of the kinetically favored N7-arylation impurity alongside the desired N9-arylation product.

This guide objectively compares the analytical performance and structural integrity of an Optimized Synthesis Batch (Batch A) against a Standard Commercial Alternative (Batch B) . By utilizing advanced Quantitative NMR (qNMR) and 2D Heteronuclear Multiple Bond Correlation (HMBC) techniques, we establish a self-validating analytical framework that outperforms traditional chromatography.

The Causality of Analytical Choice: Why NMR over HPLC?

While HPLC-UV is the industry standard for routine purity assays, it is fundamentally limited when analyzing purine regioisomers. Because the N7 and N9 isomers of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine possess nearly identical polarities and UV chromophores, they frequently co-elute, leading to false-positive purity reports in standard pharmaceutical workflows ( [4]).

NMR spectroscopy, conversely, provides a self-validating system . It does not require a primary reference standard of the analyte to determine absolute purity, nor does it rely on chromatographic separation to identify structural impurities. By measuring the intrinsic magnetic properties of the nuclei according to [1], NMR establishes direct molecular connectivity and absolute quantification simultaneously.

Comparative Batch Analysis: Optimized vs. Standard Commercial Alternatives

To demonstrate the necessity of rigorous NMR validation, we compared two distinct synthesis batches. Batch A utilized a proprietary regioselective catalysis route, while Batch B was procured from a standard commercial vendor utilizing traditional SNAr substitution.

The quantitative data extracted from our 1H qNMR and 2D NMR workflows reveals stark differences in product quality, particularly regarding the hidden N7-regioisomer and residual solvent trapping.

Table 1: Quantitative NMR Batch Comparison
Analytical ParameterBatch A (Optimized Route)Batch B (Standard Alternative)Validation Method
Absolute Purity (w/w) 99.4% ± 0.2% 94.1% ± 0.5%1H qNMR (Internal Std)
N7-Regioisomer Impurity Not Detected (<0.1%) 3.8%1H-15N HMBC / 1H NMR
Residual DMF 120 ppm 4,500 ppm1H NMR (Solvent Screen)
Residual Ethanol 450 ppm 1,200 ppm1H NMR (Solvent Screen)

Experimental Protocol: The Self-Validating qNMR Workflow

To guarantee trustworthiness and reproducibility, the following step-by-step methodology details the exact qNMR protocol used to generate the absolute purity data in Table 1.

Step 1: Gravimetric Sample Preparation

  • Protocol: Accurately weigh 10.00 ± 0.05 mg of the N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine batch and 5.00 ± 0.05 mg of Maleic Acid (Internal Standard, NIST SRM) using a microbalance (d = 0.001 mg).

  • Causality: High-precision gravimetry is the primary source of variance in qNMR. Gravimetric accuracy dictates the final assay's reliability, making meticulous weighing more critical than the NMR acquisition itself ( [2]). Maleic acid is chosen because its singlet resonance (~6.25 ppm) falls perfectly in the empty spectral window between the API's aliphatic ethoxy signals and aromatic protons.

Step 2: Dissolution and Equilibration

  • Protocol: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds and equilibrate in the NMR probe at 298 K for 5 minutes.

  • Causality: DMSO-d6 disrupts the intermolecular hydrogen bonding of the purine N6-amine. This prevents transient aggregation, sharpening the NH and aromatic signals to ensure baseline resolution for accurate integration.

Step 3: qNMR Acquisition Parameters

  • Protocol: Acquire 1H NMR at 600 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds. Number of scans (NS) = 32.

  • Causality: To achieve >99.9% integration accuracy, D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest. Maleic acid has a notoriously long T1; shortening D1 would artificially inflate the API's calculated purity ( [3]).

Step 4: Data Processing and Absolute Purity Calculation

  • Protocol: Apply a 0.3 Hz exponential line broadening, phase manually, and apply a rigorous multi-point baseline correction. Calculate purity using the standard USP <761> qNMR equation.

  • Causality: Automated baseline corrections often distort the integrals of broad purine signals. Manual baseline anchoring ensures the entire peak area, including the broad Lorentzian tails, is captured.

qNMR_Workflow A Batch Sampling & Weighing B Add Internal Std (Maleic Acid) A->B C Dissolution (DMSO-d6) B->C D 1H qNMR Acquisition C->D E Phase & Baseline Correction D->E F Purity Calculation E->F

Step-by-step qNMR workflow for absolute purity determination.

Mechanistic Insights: Resolving the N9 vs. N7 Regioisomer

During the synthesis of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, the arylation of the purine core is notoriously unselective. The target requires specific N9-arylation, but standard commercial batches (like Batch B) often contain the kinetically favored N7-isomer.

To objectively prove that Batch A is exclusively the N9-isomer, we utilize 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) . This technique maps the molecular skeleton by showing correlations across multiple chemical bonds, acting as an irrefutable structural fingerprint.

  • The Logic: The purine H8 proton (a sharp singlet at ~8.5 ppm) sits directly between the N7 and N9 atoms, exhibiting a strong 2-bond correlation to both nitrogen resonances in the 15N spectrum.

  • The Validation: The aromatic protons of the 4-ethoxyphenyl group (H2'/H6' doublets at ~7.6 ppm) will exhibit a 3-bond correlation exclusively to the specific nitrogen atom they are attached to.

  • The Result: In Batch A, the phenyl protons correlate to the exact same 15N resonance (N9) as the H8 proton. In Batch B, an isolated 15N resonance (N7) correlates to both H8 and a secondary set of phenyl protons, definitively exposing the N7-impurity without ever needing an authentic reference standard of the impurity itself.

HMBC_Logic N9 N9 Resonance (1H-15N HMBC) Valid Confirmed N9-Isomer (Batch A) N9->Valid H8 Purine H8 (Singlet, 8.5 ppm) H8->N9 2J Correlation N7 N7 Resonance H8->N7 2J Correlation Ph Phenyl H2'/H6' (Doublet, 7.6 ppm) Ph->N9 3J Correlation Ph->N7 3J Correlation Invalid N7-Isomer Impurity (Batch B) N7->Invalid

1H-15N HMBC correlation logic for distinguishing N9 and N7 regioisomers.

Conclusion

Relying solely on HPLC for the batch validation of complex purine derivatives like N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine exposes research programs to significant quality risks. As demonstrated, Batch A's optimized synthesis paired with rigorous qNMR and 2D HMBC validation ensures absolute structural integrity and >99% purity. By adopting these self-validating NMR protocols, drug development professionals can definitively eliminate regioisomeric impurities and residual solvents that standard release testing misses.

References

  • Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy Source: ECA Academy URL: [Link]

  • Title: Quantitative NMR spectroscopy in pharmaceutical applications Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate) URL: [Link]

  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (ACS) URL: [Link]

  • Title: NMR under GxP in Drug Development and Manufacturing Source: Almac Group URL: [Link]

A Researcher's Guide to Validating the Mechanism of Action of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine Using CRISPR Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the synthesis of novel small molecules with therapeutic potential is only the first step. A critical and often challenging subsequent phase is the precise elucidation of their mechanism of action (MoA). This guide provides an in-depth, experimentally-driven framework for validating the MoA of a novel purine derivative, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. We will explore a systematic approach that leverages the power of CRISPR-Cas9 gene editing to dissect the molecular targets of this compound, thereby providing a robust validation of its therapeutic hypothesis.

The purine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Given the structural features of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, we hypothesize that it functions as an inhibitor of one or more protein kinases. This guide will focus on a validation strategy against two prominent and frequently implicated kinase families in cancer: the Epidermal Growth Factor Receptor (EGFR) and Src-family kinases.[5][6][7]

The Imperative of Rigorous MoA Validation

Before delving into the experimental design, it is crucial to understand why a definitive MoA validation is paramount. A well-defined MoA:

  • Increases Confidence in Clinical Efficacy: Understanding how a drug works at a molecular level is a strong predictor of its potential success in clinical trials.[8]

  • Enables Rational Combination Therapies: Knowledge of the signaling pathways a drug modulates allows for the intelligent design of combination therapies to enhance efficacy or overcome resistance.

  • Aids in Toxicity Profiling: Identifying on-target and off-target effects early in development can help predict and mitigate potential adverse effects.[9]

  • Facilitates the Development of Biomarkers: A clear MoA can lead to the discovery of biomarkers for patient stratification and response monitoring.

Traditional methods for MoA determination, such as biochemical assays with purified proteins, can be powerful but may not fully recapitulate the complexity of the cellular environment. The advent of CRISPR-Cas9 technology has revolutionized drug target validation by allowing for the precise genetic ablation of a putative target in a cellular context.[10][11][12] This approach provides a powerful system to assess whether the cellular effects of a compound are truly dependent on the presence of its hypothesized target.[8][9]

Hypothesized Signaling Pathways

Based on the purine core of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, we propose two primary hypothetical signaling pathways that this compound may inhibit.

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[5][13][14] Aberrant EGFR signaling is a key driver in many cancers.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothesized EGFR Signaling Pathway.

The Src Family Kinase Signaling Network

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that act as key signaling hubs, integrating signals from various cell surface receptors to regulate processes like cell adhesion, migration, and proliferation.[6][7] Their overactivity is also frequently observed in cancer.[15]

SFK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) SFK Src Family Kinase (e.g., Src, Fyn, Lyn) RTK->SFK FAK FAK SFK->FAK PI3K PI3K SFK->PI3K Migration Cell Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Hypothesized Src Family Kinase Signaling Pathway.

Experimental Workflow for Target Validation

The core of our validation strategy is to compare the effects of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in wild-type (WT) cells versus cells where our hypothesized targets (EGFR or a key SFK) have been knocked out using CRISPR-Cas9.

experimental_workflow cluster_assays Endpoint Assays start Start: Select Cell Line (e.g., A549, HeLa) crispr Generate CRISPR Knockout Cell Lines (EGFR KO, Src KO) start->crispr validation Validate Knockout (Western Blot, Sanger Sequencing) crispr->validation treatment Treat WT and KO cells with N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine validation->treatment proliferation Cell Proliferation Assay (e.g., MTT, IncuCyte) treatment->proliferation western Western Blot Analysis of Downstream Signaling treatment->western migration Cell Migration Assay (e.g., Wound Healing) treatment->migration data Data Analysis and Interpretation proliferation->data western->data migration->data

Caption: Experimental Workflow for Target Validation.

Detailed Methodologies

Part 1: Generation of CRISPR Knockout Cell Lines

  • Cell Line Selection: Choose a cancer cell line known to express the target kinases and be dependent on their signaling, for example, A549 (non-small cell lung cancer) for EGFR and HeLa (cervical cancer) for Src.

  • sgRNA Design and Synthesis: Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the EGFR and SRC genes to maximize the probability of generating a null allele.

  • Lentiviral Transduction: Package the sgRNAs and Cas9 into lentiviral particles and transduce the target cell lines.

  • Single-Cell Cloning and Expansion: Select for transduced cells and perform single-cell cloning to isolate clonal populations.

  • Knockout Validation:

    • Western Blot: Screen individual clones for the absence of the target protein (EGFR or Src).

    • Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to confirm the presence of frameshift-inducing insertions or deletions (indels).

Part 2: Comparative Cellular Assays

  • Cell Proliferation Assay:

    • Seed WT, EGFR KO, and Src KO cells in 96-well plates.

    • Treat with a dose-response of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (e.g., 0.01 µM to 10 µM).

    • After 72 hours, assess cell viability using an MTT or similar colorimetric assay.

    • Rationale: If the compound's anti-proliferative effect is on-target, the knockout cell line should be significantly less sensitive to the compound compared to the WT cell line.

  • Western Blot Analysis of Downstream Signaling:

    • Seed WT, EGFR KO, and Src KO cells in 6-well plates.

    • Starve cells overnight and then stimulate with the appropriate ligand (e.g., EGF for EGFR signaling).

    • Pre-treat with N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine for 1-2 hours before stimulation.

    • Lyse the cells and perform Western blotting for key downstream signaling proteins (e.g., phospho-ERK for the EGFR pathway, phospho-FAK for the Src pathway).

    • Rationale: This will determine if the compound inhibits the phosphorylation of downstream effectors and if this inhibition is lost in the knockout cells.

  • Cell Migration (Wound Healing) Assay:

    • Grow WT, EGFR KO, and Src KO cells to confluence in 6-well plates.

    • Create a "wound" by scratching the cell monolayer with a pipette tip.

    • Treat with N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

    • Image the wound at 0 and 24 hours to measure the rate of cell migration into the gap.

    • Rationale: This assay assesses the effect of the compound on a key cellular process regulated by both EGFR and Src signaling.

Interpreting the Data: A Comparative Analysis

The power of this approach lies in the direct comparison of the compound's effects on WT and KO cells. The expected outcomes are summarized in the tables below.

Table 1: Hypothetical Cell Proliferation Data (IC50 Values in µM)

Cell LineN,9-bis(4-ethoxyphenyl)-9H-purin-6-amineKnown EGFR Inhibitor (e.g., Gefitinib)Known Src Inhibitor (e.g., Dasatinib)
Wild-Type0.50.20.8
EGFR KO>10>100.9
Src KO0.60.3>10

Interpretation: In this hypothetical scenario, the significant increase in the IC50 value for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in the EGFR KO cell line, but not the Src KO line, strongly suggests that its anti-proliferative activity is mediated through the inhibition of EGFR. The results with the known inhibitors serve as positive controls for the experimental system.

Table 2: Hypothetical Western Blot Data (Relative Phosphorylation Levels)

Cell LineTreatmentp-ERK (EGFR Pathway)p-FAK (Src Pathway)
Wild-TypeVehicle++++++
Wild-TypeCompound++++
EGFR KOVehicle-+++
EGFR KOCompound-+++
Src KOVehicle+++-
Src KOCompound+-

Interpretation: These hypothetical results would indicate that the compound specifically inhibits the phosphorylation of ERK, a downstream effector of EGFR, in both WT and Src KO cells. However, this effect is absent in the EGFR KO cells, further solidifying EGFR as the primary target. The lack of effect on p-FAK phosphorylation suggests selectivity against the Src pathway.

Conclusion and Future Directions

The use of CRISPR-Cas9 knockout cell lines provides a robust and reliable method for validating the mechanism of action of novel compounds like N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.[16][17] By demonstrating that the cellular effects of the compound are lost upon the genetic ablation of its hypothesized target, researchers can build a strong, evidence-based case for its MoA. This level of validation is critical for the continued development of a compound and its eventual translation into a clinically effective therapeutic.

Future work could involve expanding this approach to a broader panel of kinase knockout cell lines to assess the compound's selectivity. Additionally, rescue experiments, where a mutated, drug-resistant version of the target kinase is expressed in the knockout cells, could provide even more definitive proof of on-target activity.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Abram, C. L., & Lowell, C. A. (2009). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Journal of Innate Immunity, 1(4), 341–352. [Link]

  • bit.bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Sun, Y., & Liu, S. (2015). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. BioMed Research International, 2015, 236808. [Link]

  • EditCo Bio. (2025, February 14). CRISPR and AI in Drug Discovery: Finding the Needle in the Genomic Haystack. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Labbé, M., et al. (2026, January 5). Slap restricts oncogenic Src-family kinase signaling to maintain colonic epithelial homeostasis. eLife. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • Li, Y., et al. (2025, June 2). CRISPR screening redefines therapeutic target identification and drug discovery with precision and scalability. Journal of Translational Medicine, 23(1), 464. [Link]

  • KU Leuven Research. (n.d.). Uncovering kinase inhibitor resistance mechanisms via CRISPR-based mutagenesis screening. Retrieved from [Link]

  • Wanzel, M., et al. (2016). CRISPR-Cas9-based target validation for p53-reactivating model compounds. Nature Chemical Biology, 12(1), 22–23. [Link]

  • Mim, A., et al. (2021). Click chemistry–enabled CRISPR screening reveals GSK3 as a regulator of PLD signaling. Proceedings of the National Academy of Sciences, 118(47), e2108929118. [Link]

  • El-Damasy, A. K., et al. (2007). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. Bioorganic & Medicinal Chemistry Letters, 17(6), 1648–1652. [Link]

  • Wang, X., et al. (2006). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(1), 73-80. [Link]

  • GSRS. (n.d.). N,9-BIS(4-NITROPHENYL)-9H-PURIN-6-AMINE. Retrieved from [Link]

  • Yahyazadeh, A., et al. (2008). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles. E-Journal of Chemistry, 5(2), 372-376. [Link]

  • US EPA. (2023, November 1). 9H-Purin-6-amine, N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-. Retrieved from [Link]

  • Merck Millipore. (2006, September 22). Target validation in drug discovery. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). inhibitor M9. Retrieved from [Link]

  • Pathak, P., et al. (2026, January 3). Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

  • Gómez-Pérez, V., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. Molecules, 26(16), 4758. [Link]

  • Organic-Chemistry.org. (n.d.). Purines database - synthesis, physical properties. Retrieved from [Link]

  • Koufaki, M., et al. (2025, November 9). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. ChemMedChem, 16(2), 313-324. [Link]

  • Kelley, J. L., et al. (1988). 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry, 31(3), 606–612. [Link]

  • Ross, D., et al. (1989). Cellular effects of N(4-ethoxyphenyl)p-benzoquinone imine, a p-phenetidine metabolite formed during peroxidase reactions. Archives of Biochemistry and Biophysics, 273(2), 524–533. [Link]

  • Reddy, A. N., et al. (2025, February 10). A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (ANR 672) inhibits glioblastoma cell progression: an in-silico and in-vitro approach. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for laboratory personnel handling N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. As a compound with a purine core and aromatic amine functionalities, a cautious and well-informed approach to its handling is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research endeavors.

Hazard Assessment: Understanding the Molecule

Key Structural Features and Potential Hazards:

  • Purine Core: The purine structure is central to many biological processes.[1][3] Exogenous purine derivatives can interfere with these pathways.

  • Aromatic Amine Groups: Aromatic amines are a class of chemicals that include known hazardous substances. Therefore, it is crucial to minimize exposure.

  • Solid Form: As a solid, the primary risks of exposure are through inhalation of dust particles and dermal contact.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][5]Protects against splashes when handling solutions and from airborne particles of the solid compound.
Skin and Body Protection A lab coat, full-length pants, and closed-toe shoes.[5][6]Prevents incidental skin contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][7]Provides a direct barrier against skin absorption. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection A NIOSH/MSHA-approved respirator.[2][6]Necessary when handling the powder outside of a certified chemical fume hood or when aerosolization is possible.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting appropriate PPE based on the handling procedure.

PPE_Workflow cluster_0 Initial Assessment cluster_1 Task Evaluation cluster_2 PPE Selection Start Handling N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Solution Preparing Solution Task->Solution Reaction Running Reaction Task->Reaction BasePPE Standard Lab Attire: Lab Coat, Closed-toe Shoes Weighing->BasePPE Gloves Nitrile/Neoprene Gloves Weighing->Gloves Goggles Chemical Safety Goggles Weighing->Goggles FumeHood Chemical Fume Hood Weighing->FumeHood Respirator NIOSH-approved Respirator Weighing->Respirator If outside fume hood Solution->BasePPE Solution->Gloves Solution->Goggles Solution->FumeHood FaceShield Face Shield Solution->FaceShield Risk of splash Reaction->BasePPE Reaction->Gloves Reaction->Goggles Reaction->FumeHood Reaction->FaceShield Risk of splash/exotherm

Caption: PPE selection workflow for handling the target compound.

Operational Plan for Safe Handling

A systematic approach to handling N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine will further mitigate risks.

3.1. Engineering Controls

  • Ventilation: Always handle the solid compound and its solutions in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[9]

3.2. Step-by-Step Handling Procedures

  • Pre-Handling:

    • Consult this guide and any available institutional chemical safety resources.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Handling the Solid:

    • When weighing the solid, do so within the fume hood.

    • Use a spatula or other appropriate tool to transfer the solid, avoiding the creation of dust.

    • Close the container tightly immediately after use.

  • Preparing Solutions:

    • Add the solid to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][10]

Disposal Plan: Responsible Waste Management

Proper disposal of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine and any contaminated materials is critical to ensure environmental and personnel safety.

4.1. Waste Segregation

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container compatible with the solvents used.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Disposal Procedures

  • All waste containers must be clearly labeled with the full chemical name: "N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine" and any solvents present.

  • Follow your institution's specific guidelines for the final disposal of chemical waste. This typically involves arranging for pickup by a licensed disposal company.[8] Do not dispose of this chemical down the drain.[4]

Logical Flow of Safe Disposal

The following diagram outlines the decision-making process for the proper disposal of waste generated during the handling of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

Disposal_Plan cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Disposal Start Waste from handling N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine WasteType What is the waste type? Start->WasteType Solid Solid Waste (gloves, paper, excess solid) WasteType->Solid Liquid Liquid Waste (solutions, rinsates) WasteType->Liquid Sharps Contaminated Sharps (needles, etc.) WasteType->Sharps SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-proof Sharps Container Sharps->SharpsContainer Disposal Arrange for disposal by licensed waste contractor per institutional policy SolidContainer->Disposal LiquidContainer->Disposal SharpsContainer->Disposal

Caption: Disposal workflow for waste containing the target compound.

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
  • Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Material Safety Data Sheet - Kao Chemicals. Kao Chemicals.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk - PMC.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES - eGyanKosh. eGyanKosh.
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine - Benchchem. Benchchem.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis. Taylor & Francis Online.
  • Inborn Errors of Purine Salvage and C

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.